Ophthalmic acid
Description
This compound has been reported in Psychotria punctata, Homo sapiens, and other organisms with data available.
glutathione analog in which cysteine moiety is replaced by L-aminobutyrate
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-2-7(10(18)13-5-9(16)17)14-8(15)4-3-6(12)11(19)20/h6-7H,2-5,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMUOFQHZLPHQP-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895053 | |
| Record name | Ophthalmic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ophthalmic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
495-27-2 | |
| Record name | Ophthalmic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophthalmic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ophthalmic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPHTHALMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A60475Q1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ophthalmic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005765 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ophthalmic Acid: A Comprehensive Technical Guide on its Discovery, History, and Evolving Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, was first discovered in the mid-20th century. Initially considered a mere byproduct of glutathione synthesis, its biological relevance has been a subject of evolving research. This technical guide provides an in-depth exploration of the discovery and history of this compound, its biosynthetic pathway, and the analytical methodologies for its detection and quantification. Furthermore, it delves into its multifaceted and sometimes controversial roles as a biomarker of oxidative stress, a regulator of glutathione metabolism, and a newly identified neurotransmitter. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Discovery and Historical Perspective
This compound was first isolated and identified in 1956 from the lens of a calf, which is reflected in its name.[1] For decades following its discovery, it was largely regarded as an accidental product of the glutathione biosynthetic pathway, arising when L-2-aminobutyrate is used as a substrate instead of L-cysteine.[2] This perception of it being a metabolic curiosity with little physiological significance has been challenged in recent years with new evidence suggesting more specific biological roles.[3]
A significant shift in the perception of this compound occurred in 2006, when a study on acetaminophen-induced hepatotoxicity in mice proposed it as a sensitive biomarker for hepatic glutathione depletion and, by extension, oxidative stress.[4] This led to a surge in interest in this compound as a potential clinical marker. However, this role has been a subject of debate, with subsequent studies showing inconsistent correlations between this compound levels and glutathione depletion across different tissues and conditions.[2]
More recently, research has uncovered a potential role for this compound in regulating glutathione metabolism, acting as a signaling molecule that can influence glutathione transport and the activity of glutathione-dependent enzymes.[5] In a groundbreaking discovery in 2024, this compound was identified as an alternative neurotransmitter in the brain, capable of regulating motor function through the activation of the calcium-sensing receptor (CaSR).[6][7][8][9] This has opened up new avenues for research into its neurological functions and its potential as a therapeutic target for movement disorders like Parkinson's disease.
Biosynthesis of this compound
This compound is synthesized through the same enzymatic pathway as glutathione (GSH), utilizing the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[2] The key difference lies in the substrate specificity of GCL.
The biosynthesis can be summarized in two steps:
-
Formation of γ-glutamyl-α-aminobutyrate: Glutamate-cysteine ligase (GCL) catalyzes the formation of a γ-peptide bond between the γ-carboxyl group of glutamate and the amino group of L-α-aminobutyrate. This reaction is analogous to the formation of γ-glutamylcysteine in glutathione synthesis.
-
Addition of Glycine: Glutathione synthetase (GSS) then catalyzes the formation of a peptide bond between the carboxyl group of the L-α-aminobutyrate residue in γ-glutamyl-α-aminobutyrate and the amino group of glycine, to form this compound.
The relative intracellular concentrations of L-cysteine and L-α-aminobutyrate are a major factor in determining the rate of this compound synthesis.[2]
Quantitative Data
The concentration of this compound varies significantly across different tissues and physiological states. The following table summarizes some reported concentrations in human and rodent models.
| Species | Tissue/Fluid | Concentration | Reference(s) |
| Human | Arterial Plasma | 0.06 ± 0.03 µmol/L | [10] |
| Human | Arterial Whole Blood | 16.1 (11.8-16.4) µmol/L | [10] |
| Human | Liver Biopsy | 80.0 (191.8-349.2) µmol/kg | [10] |
| Rat | Plasma | LLOQ: 25 ng/mL | [11] |
| Mouse | Liver | Increases with acetaminophen administration | [4] |
| Mouse | Kidney | Synthesis demonstrated in vivo | [12] |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The accurate quantification of this compound is crucial for studying its biological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
HPLC-MS/MS Method for this compound Quantification in Plasma
This protocol provides a general framework for the analysis of this compound in plasma samples.
4.1.1. Sample Preparation
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
4.1.2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for retaining the polar this compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled this compound).
GC-MS Method for this compound Quantification
GC-MS analysis of this compound requires derivatization to increase its volatility.
4.2.1. Derivatization Protocol
A two-step derivatization process is commonly used:[13][14][15]
-
Esterification: The carboxylic acid groups are converted to methyl esters by reacting the dried sample extract with 2 M HCl in methanol at 80°C for 30 minutes.
-
Acylation: The amino groups are then acylated using an agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.
4.2.2. GC-MS Analysis
-
GC System: A standard gas chromatograph.
-
Column: A capillary column suitable for the analysis of derivatized amino acids.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A mass spectrometer capable of electron impact (EI) or chemical ionization (CI).
-
Data Acquisition: Selected ion monitoring (SIM) is used to monitor specific fragment ions of the derivatized this compound and internal standard.
Biological Roles and Signaling Pathways
Biomarker of Oxidative Stress: A Controversial Role
The proposal of this compound as a biomarker for hepatic glutathione depletion stemmed from the observation that its levels increase when the availability of cysteine for glutathione synthesis is limited.[4] Under conditions of oxidative stress, the demand for glutathione increases, leading to cysteine depletion and a subsequent rise in the utilization of L-α-aminobutyrate by GCL, resulting in increased this compound synthesis.
However, the utility of this compound as a universal biomarker for oxidative stress is debated. Studies have shown that this compound levels do not always correlate with glutathione depletion in all tissues or in response to all types of oxidative stress.[2] Its concentration can be influenced by various factors, including the availability of its precursors and the metabolic state of the cell.
Regulator of Glutathione Metabolism
Emerging evidence suggests that this compound is not merely a passive byproduct but may actively regulate glutathione metabolism.[3][5] It has been shown to:
-
Inhibit Glyoxalase I: this compound can act as a competitive inhibitor of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.[16][17]
-
Modulate Glutathione Transport: It may influence the cellular influx and efflux of glutathione, thereby affecting intracellular glutathione homeostasis.[5]
-
Influence Glutathione-Dependent Enzymes: this compound can modulate the activity of certain enzymes that utilize glutathione as a substrate.[5]
A Novel Neurotransmitter
The most recent and perhaps most significant discovery is the role of this compound as a neurotransmitter in the brain.[6][7][8][9] Research has demonstrated that:
-
Activation of Calcium-Sensing Receptor (CaSR): this compound binds to and activates the calcium-sensing receptor (CaSR), a G-protein coupled receptor.[8]
-
Modulation of Motor Function: Activation of CaSR by this compound has been shown to reverse motor deficits in mouse models of Parkinson's disease, suggesting a role in motor control.[6][7][9]
The downstream signaling cascade following CaSR activation by this compound is an active area of investigation but is believed to involve G-protein-mediated pathways that ultimately influence neuronal excitability and function.
Conclusion and Future Directions
This compound has transitioned from being viewed as a simple metabolic byproduct to a molecule with complex and significant biological roles. Its history highlights the dynamic nature of scientific understanding and the importance of re-evaluating long-held assumptions. The controversies surrounding its role as a biomarker of oxidative stress underscore the need for context-specific interpretation of metabolic data.
The recent discoveries of its functions in regulating glutathione metabolism and as a neurotransmitter have opened exciting new avenues of research. Future studies will likely focus on elucidating the detailed molecular mechanisms of its action, particularly in the central nervous system. A deeper understanding of this compound's synthesis, transport, and signaling pathways could lead to the development of novel therapeutic strategies for a range of conditions, from metabolic disorders to neurodegenerative diseases. The journey of this compound from a humble discovery in the lens of a calf to a potential key player in brain function serves as a compelling example of the ongoing exploration of the intricate landscape of cellular biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is a glutathione regulating tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]
- 7. This compound: An alternative neurotransmitter [techexplorist.com]
- 8. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]
- 10. Ophthalmate detection in human plasma with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of this compound in liver and kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the tripeptides glutathione and this compound by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mechanism of the glyoxalase I reaction, and the effect of this compound as an inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of the glyoxalase I reaction, and the effect of this compound as an inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Ophthalmic Acid vs. Glutathione: A Technical Guide to Structure, Function, and Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (GSH), the most abundant endogenous antioxidant, is pivotal in maintaining cellular redox homeostasis and detoxification. Ophthalmic acid (OPH), a close structural analog of GSH, lacks the critical thiol group, rendering it redox-inactive. Historically considered a mere byproduct of GSH synthesis, recent evidence points towards a more complex role for OPH, including the regulation of GSH metabolism. This technical guide provides an in-depth comparison of the structure, biosynthesis, and function of this compound and glutathione. It details the competitive enzymatic kinetics that govern their synthesis, summarizes key quantitative data, and presents a standard protocol for their simultaneous analysis. The evolving understanding of the this compound to glutathione ratio as a nuanced biomarker of cellular stress is also critically discussed, offering valuable insights for researchers in toxicology, pharmacology, and drug development.
Molecular Structure: The Critical Thiol Difference
Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) and this compound (γ-L-Glutamyl-L-α-aminobutyryl-glycine) are both tripeptides.[1] Their primary structural difference lies in the central amino acid residue. Glutathione incorporates a cysteine residue, which possesses a nucleophilic thiol (-SH) group. This thiol group is the cornerstone of GSH's antioxidant and detoxification functions. In contrast, this compound contains L-2-aminobutyrate (also known as L-α-aminobutyrate) in place of cysteine.[1] This substitution results in the absence of the thiol group, fundamentally altering the molecule's biochemical capabilities.
Figure 1: Structural comparison of Glutathione and this compound.
Biosynthesis: A Shared Pathway Governed by Substrate Availability
Both glutathione and this compound are synthesized via the same two-step, ATP-dependent enzymatic pathway located in the cytosol.[2][3]
-
Step 1: γ-Glutamylcysteine Ligase (GCL): GCL, the rate-limiting enzyme, catalyzes the formation of a γ-peptide bond between glutamate and an acceptor amino acid.[4][5] The preferred substrate is cysteine, leading to the formation of γ-glutamylcysteine. However, GCL exhibits substrate promiscuity and can utilize other amino acids, such as L-2-aminobutyrate, to form γ-glutamyl-α-aminobutyrate.[6][7]
-
Step 2: Glutathione Synthetase (GS): GS catalyzes the addition of glycine to the C-terminus of the dipeptide formed in the first step, producing either glutathione or this compound.[8]
The primary regulator determining the ratio of GSH to OPH synthesis is the relative intracellular concentration of the acceptor amino acids, cysteine and L-2-aminobutyrate.[2] Under normal physiological conditions, cysteine is readily available and is the preferred substrate for GCL, leading to high levels of GSH synthesis. However, under conditions of cysteine depletion, such as severe oxidative stress or toxicological insult (e.g., acetaminophen overdose), the enzymatic machinery shunts available L-2-aminobutyrate into the pathway, resulting in a significant increase in this compound production.[6]
Figure 2: Parallel biosynthesis pathways of GSH and this compound.
Functional Comparison: Redox Activity vs. Regulatory Role
Glutathione: The Master Antioxidant
The function of GSH is intrinsically linked to the reversible oxidation of its thiol group.
-
Antioxidant Defense: GSH directly quenches reactive oxygen species (ROS) and is a critical cofactor for enzymes like glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides. In these reactions, two molecules of GSH are oxidized to form one molecule of glutathione disulfide (GSSG).
-
Redox Cycling: The cellular pool of GSH is maintained by glutathione reductase (GR), which uses NADPH to reduce GSSG back to two molecules of GSH, thus maintaining a high GSH/GSSG ratio essential for a healthy cellular redox environment.
-
Detoxification: Glutathione S-transferases (GSTs) catalyze the conjugation of GSH to a wide range of xenobiotics and electrophiles, marking them for excretion.
This compound: A Redox-Inactive Analog
Lacking the thiol group, this compound cannot participate in the redox cycling or detoxification reactions that define GSH's primary roles.[9] It cannot be oxidized to a disulfide form and is not a substrate for enzymes like GPx or GSTs.
While initially dismissed as an inert byproduct, emerging evidence suggests OPH may have its own functions, primarily related to the regulation of GSH itself.[10][11] It has been proposed that OPH can modulate the transport (influx and efflux) of GSH across cellular and organelle membranes and may act as a competitive inhibitor for some GSH-dependent reactions that do not involve the thiol group.[10]
The most widely accepted function of OPH is as a biomarker. An elevated OPH/GSH ratio is considered a sensitive indicator of hepatic GSH depletion and cysteine-deficient conditions, often preceding overt signs of cellular damage.[6] However, this interpretation is debated, as some studies show that OPH levels can change independently of GSH, suggesting a more complex biological role that is not solely tied to oxidative stress.[1]
Figure 3: Glutathione redox cycle and the exclusion of this compound.
Quantitative and Comparative Analysis
Directly comparative kinetic data for both pathways from a single source is scarce. However, data from multiple studies allow for a clear comparison of substrate affinities and regulatory mechanisms.
Table 1: Comparative Substrate Affinity for γ-Glutamylcysteine Ligase (GCL)
| Substrate | Enzyme Source | Apparent Kₙ (mM) | Implication |
| L-Cysteine | Mouse Liver | 0.06 [6] | Very high affinity; preferred substrate for GSH synthesis. |
| L-Cysteine | Rat Kidney | 0.1 - 0.3 [4][9] | High affinity, corroborating its role as the primary substrate. |
| Other Amino Acids | Mouse Liver | 21 - 1800[6] | Significantly lower affinity; utilized only when Cysteine is limiting. |
| L-Glutamate | Rat Kidney | 1.8[4] | Moderate affinity for the common γ-glutamyl donor. |
The data clearly indicates that GCL has a dramatically higher affinity for cysteine over other amino acids, including L-2-aminobutyrate. This kinetic preference ensures that GSH synthesis is prioritized under normal conditions.
Table 2: Summary of Key Comparative Properties
| Property | Glutathione (GSH) | This compound (OPH) |
| Structure | γ-Glu-Cys -Gly | γ-Glu-α-Aminobutyrate -Gly |
| Thiol (-SH) Group | Present | Absent |
| Redox Activity | Active (cycles between GSH and GSSG) | Inactive |
| Antioxidant Role | Major endogenous antioxidant | None |
| Enzymatic Cofactor | Yes (e.g., for GPx, GSTs) | No |
| Biosynthesis Regulation | Feedback inhibited by GSH (Kᵢ ≈ 2.3 mM)[4][12] | Synthesis is not feedback inhibited by its product[12] |
| Primary Function | Redox balance, detoxification, signaling | Biomarker of Cysteine depletion; potential GSH regulator[6][10][11] |
Experimental Protocols
The simultaneous quantification of this compound and glutathione in biological matrices is most accurately achieved using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS Quantification in Plasma
Objective: To accurately quantify GSH, GSSG, and OPH in plasma samples.
Methodology:
-
Sample Preparation:
-
Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to obtain plasma.
-
To prevent auto-oxidation of GSH, immediately add an alkylating agent like N-Ethylmaleimide (NEM) to a 100 µL plasma aliquot to a final concentration of 10 mM. This derivatizes the free thiol group of GSH.
-
Add 400 µL of ice-cold methanol containing internal standards (e.g., ¹³C₂,¹⁵N-GSH, ¹³C₄,¹⁵N₂-GSSG, d₅-OPH) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of mobile phase A.
-
-
Instrumentation:
-
HPLC System: A UPLC/HPLC system capable of binary gradient elution.
-
Column: A reverse-phase C18 column or a HILIC column suitable for polar analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-2% B (2 min), 2-95% B (5 min), 95% B (2 min), 95-2% B (0.5 min), 2% B (2.5 min)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Parameters:
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions (Analyte → Product Ion):
-
NEM-GSH: m/z 433.1 → 304.1
-
GSSG: m/z 613.2 → 355.1
-
OPH: m/z 306.1 → 177.1
-
-
Internal standards should have corresponding mass shifts.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard.
-
Quantify the analytes in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Figure 4: General experimental workflow for LC-MS/MS analysis.
Implications in Research and Drug Development
The interplay between this compound and glutathione has significant implications for toxicology, clinical diagnostics, and pharmacology.
-
Toxicology and Drug Safety: The OPH/GSH ratio is a valuable research tool for assessing drug-induced oxidative stress, particularly drug-induced liver injury (DILI). Monitoring this ratio in preclinical models can provide early indications of cysteine depletion and compromised antioxidant capacity, helping to de-risk drug candidates.
-
Biomarker Development: While promising, the use of OPH as a standalone clinical biomarker for oxidative stress requires careful consideration.[1] Its levels can be influenced by factors other than GSH depletion, such as diet and circadian rhythms.[1] Future research should focus on validating its utility in specific disease contexts and potentially in combination with other metabolic markers.
-
Therapeutic Modulation: Understanding the competitive synthesis of OPH and GSH opens potential therapeutic avenues. For conditions characterized by GSH deficiency, strategies could be explored to either supplement cysteine precursors or modulate the activity of GCL to favor GSH synthesis.
Conclusion
This compound and glutathione, though structurally similar and born from the same enzymatic pathway, possess fundamentally distinct functional roles. Glutathione is an indispensable redox-active antioxidant, while this compound is a redox-inactive analog whose importance as a biomarker of cysteine depletion and a potential regulator of GSH metabolism is increasingly recognized. The synthesis of this compound is a direct metabolic consequence of the substrate promiscuity of GCL, becoming significant only when the cell's supply of cysteine is overwhelmed. For researchers in the life sciences, understanding the nuanced relationship between these two tripeptides is crucial for accurately interpreting metabolic data and developing safer, more effective therapeutic agents.
References
- 1. Kinetic measurement by LC/MS of gamma-glutamylcysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different enzyme kinetics during the glutathione conjugation of the four stereoisomers of the fjord-region diolepoxides of benzo[c]phenanthrene by the mu-class rat liver glutathione S-transferase HTP II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Glutamylcysteine synthetase and γ-glutamyl transferase as differential enzymatic sources of γ-glutamylpeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of γ-glutamylcysteine synthetase: Insights into the mechanism of catalysis by a key enzyme for glutathione homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel kinetics of mammalian glutathione synthetase: characterization of gamma-glutamyl substrate cooperative binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improved assay of the enzymes of glutathione synthesis: gamma-glutamylcysteine synthetase and glutathione synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. On the active site thiol of gamma-glutamylcysteine synthetase: relationships to catalysis, inhibition, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Ophthalmic Acid in the Eye Lens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ophthalmic acid (OPH), a tripeptide analog of glutathione (GSH), has long been an enigmatic molecule within the eye lens. Initially discovered in this very tissue, its physiological significance has been a subject of ongoing research. This technical guide provides an in-depth exploration of the current understanding of OPH's role in the lens, moving beyond the historical view of it as a mere byproduct of GSH synthesis. We delve into its biosynthesis, its intricate relationship with the critical antioxidant glutathione, and its potential implications in lens physiology and pathology, particularly in the context of oxidative stress and cataract formation. This guide synthesizes quantitative data, details key experimental protocols for its study, and visualizes the biochemical pathways and experimental workflows, offering a comprehensive resource for researchers in ophthalmology, biochemistry, and drug development.
Introduction
The crystalline lens of the eye is a unique, avascular tissue characterized by a high concentration of proteins, primarily crystallins, which are essential for its transparency and refractive properties. To maintain this transparency over a lifetime, the lens relies on a robust antioxidant defense system to counteract oxidative stress from various sources, including UV radiation.[1][2] The most abundant and crucial antioxidant in the lens is glutathione (GSH).[3][4] Depletion of GSH in the lens, particularly in its nucleus, is strongly associated with the development of age-related nuclear cataracts.[4][5][6]
This compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a close structural analog of GSH, differing only by the substitution of the cysteine residue with L-2-aminobutyrate.[7] This seemingly minor change—the absence of a sulfhydryl group—has profound functional consequences, rendering OPH incapable of participating in the redox cycling that is central to GSH's antioxidant activity.
First identified in the bovine lens, OPH was for many years considered an accidental byproduct of the GSH synthetic pathway, particularly under conditions of low cysteine availability.[7][8] However, recent research has begun to challenge this simplistic view, suggesting a more nuanced and potentially significant physiological role for OPH. Evidence now points towards OPH acting as a regulator of GSH metabolism, influencing its transport and modulating the activity of GSH-dependent enzymes.[9][10]
This guide aims to provide a detailed technical overview of the physiological role of this compound in the eye lens, with a focus on its biochemical context, methods for its investigation, and its potential as a target for therapeutic intervention in ocular diseases.
Biosynthesis and Metabolism of this compound
The synthesis of this compound is intrinsically linked to that of glutathione, as both tripeptides are produced by the same two-step enzymatic pathway:
-
Formation of the Dipeptide Intermediate: The first and rate-limiting step is the formation of a γ-glutamyl dipeptide. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL) . While GCL's primary substrate is cysteine for GSH synthesis (forming γ-glutamylcysteine), it can also utilize L-2-aminobutyrate to produce γ-glutamyl-L-α-aminobutyrate. The availability of cysteine and L-2-aminobutyrate is a major determinant of the relative production of their respective dipeptides.[8][11]
-
Addition of Glycine: The second step involves the addition of glycine to the dipeptide intermediate, a reaction catalyzed by Glutathione Synthetase (GSS) . GSS ligates glycine to γ-glutamyl-L-α-aminobutyrate to form this compound.[6][12]
The regulation of OPH biosynthesis is therefore dependent on the substrate availability for GCL and the kinetic properties of both GCL and GSS.
Figure 1: Biosynthesis pathway of this compound and glutathione.
Quantitative Data on this compound in the Lens
While this compound was first discovered in the lens, quantitative data on its concentration in this tissue is sparse in the readily available literature. The most comprehensive study to date was conducted by Tsuboi et al. (1984), which developed a sensitive HPLC method to quantify OPH and northis compound in the lens, liver, and brain of various animals. The data from this seminal paper is summarized in the table below. For context, representative data on glutathione concentrations in the lens are also included.
| Species | This compound (nmol/g wet weight) | Northis compound (nmol/g wet weight) | Glutathione (μmol/g wet weight) | Reference |
| Bovine (Cattle) | 180 ± 30 | 30 ± 10 | ~5.0 (young) - 3.0 (aged) | [13][14] |
| Rat | 120 ± 20 | 10 ± 5 | ~2.5 (peak at 4 days) | [13][15] |
| Rabbit | 90 ± 20 | 20 ± 8 | - | [13] |
| Guinea Pig | 150 ± 25 | 15 ± 6 | - | [13] |
| Dog | 110 ± 15 | 10 ± 4 | - | [13] |
| Swine (Pig) | 130 ± 20 | 25 ± 7 | - | [13] |
| Human | - | - | ~5.0 (young) - 3.0 (aged) | [14] |
Data for this compound and Northis compound are adapted from Tsuboi et al., 1984. Glutathione data is from other cited sources and is provided for comparative purposes. The Tsuboi et al. paper did not report human lens concentrations.
Physiological Role and a New Perspective
The Oxidative Stress Biomarker Controversy
For a period, an increase in the OPH/GSH ratio was proposed as a sensitive biomarker for oxidative stress, particularly in the liver.[8] The rationale was that under oxidative stress, cysteine is consumed for GSH synthesis, leading to a relative increase in the availability of L-2-aminobutyrate for GCL, thus shunting the pathway towards OPH production. However, this hypothesis has been challenged by subsequent studies showing that OPH levels can fluctuate independently of GSH and oxidative stress.[8] For instance, OPH levels have been shown to follow a circadian rhythm while GSH levels do not.[8] Therefore, while a significant increase in the OPH/GSH ratio may in some specific contexts indicate a perturbation in redox homeostasis, it is not a universally reliable biomarker of oxidative stress.[8]
This compound as a Glutathione-Regulating Tripeptide
A more recent and compelling hypothesis posits that OPH is not merely a byproduct but an active regulator of GSH metabolism.[10][11] This proposed regulatory role is multifaceted:
-
Modulation of GSH-dependent Enzymes: OPH can act as a competitive inhibitor of some GSH-utilizing enzymes, while moderately stimulating others, particularly those that use oxidized glutathione (GSSG).[11]
-
Regulation of GSH Transport: OPH may influence the cellular influx and efflux of GSH, potentially acting as a competitive inhibitor or a trans-stimulator of GSH transporters.[11]
This regulatory function suggests that OPH may play a role in fine-tuning the availability and activity of the crucial antioxidant GSH within the lens.
Figure 2: this compound's proposed regulatory effects on glutathione.
Experimental Protocols
Investigating the role of this compound in the eye lens requires specialized techniques. The following sections provide detailed methodologies for key experiments.
Quantification of this compound in Lens Tissue by HPLC-MS/MS
This protocol is a representative method adapted from established procedures for quantifying small peptides in biological tissues.
5.1.1. Lens Tissue Extraction
-
Excise the lens from the eye and immediately freeze it in liquid nitrogen. Store at -80°C until use.
-
Weigh the frozen lens.
-
In a pre-chilled homogenizer, add the frozen lens and 5 volumes of ice-cold 10% trichloroacetic acid (TCA) containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the acid-soluble metabolites including this compound.
5.1.2. HPLC-MS/MS Analysis
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining and separating polar compounds like this compound.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content. For example, start at 95% A, hold for 1 minute, then ramp to 50% A over 5 minutes, hold for 2 minutes, and then return to 95% A to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 290.1 -> Product ion (m/z) 130.1 (or other characteristic fragment).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
5.1.3. Data Analysis
-
Integrate the peak areas for the this compound and internal standard MRM transitions.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Generate a standard curve by analyzing known concentrations of this compound with a fixed concentration of the internal standard.
-
Determine the concentration of this compound in the lens samples by interpolating their peak area ratios on the standard curve.
-
Normalize the concentration to the initial wet weight of the lens tissue.
Figure 3: Workflow for quantifying this compound in lens tissue.
Ex Vivo Lens Organ Culture for Metabolic Studies
This protocol allows for the study of lens metabolism in a controlled environment outside of the body.
-
Aseptic Lens Extraction: Under sterile conditions, enucleate the eye and dissect the lens, ensuring the lens capsule remains intact.
-
Culture Medium: Prepare a suitable culture medium, such as TC-199 or DMEM, supplemented with fetal bovine serum (e.g., 10%), penicillin/streptomycin, and the metabolic precursors or inhibitors to be studied (e.g., stable isotope-labeled amino acids, oxidative stressors like H₂O₂).
-
Incubation: Place individual lenses in separate wells of a culture plate containing the prepared medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Treatments: After an initial equilibration period, replace the medium with fresh medium containing the experimental compounds.
-
Sample Collection: At various time points, harvest the lenses and the culture medium separately. Lenses can be processed for metabolite analysis as described in section 5.1. The medium can be analyzed for secreted metabolites.
-
Assessment of Lens Viability: Lens transparency can be monitored throughout the experiment using dark-field microscopy. At the end of the experiment, lens viability can be further assessed by measuring ATP levels or other metabolic markers.
Conclusion and Future Directions
This compound, once relegated to the status of a metabolic curiosity, is emerging as a molecule of interest in the physiology of the eye lens. Its synthesis by the same enzymatic machinery as glutathione places it at a critical nexus of the lens's antioxidant defense system. The prevailing modern view, shifting from OPH as a simple biomarker of oxidative stress to a potential regulator of glutathione metabolism, opens up new avenues for research.
For researchers and drug development professionals, understanding the dynamics between OPH and GSH in the lens is paramount. Future investigations should focus on:
-
Elucidating the precise mechanisms by which OPH modulates GSH-dependent enzymes and transporters in the lens.
-
Investigating the changes in OPH concentration in the lens during the progression of cataract formation in various animal models and human donor lenses.
-
Exploring the therapeutic potential of modulating OPH levels or its downstream effects to enhance the lens's resilience to oxidative stress.
The methodologies outlined in this guide provide a framework for pursuing these research questions. A deeper understanding of the physiological role of this compound may ultimately lead to novel strategies for the prevention and treatment of cataracts and other oxidative stress-related ocular diseases.
References
- 1. The Lens in Animals - Eye Diseases and Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 2. researchgate.net [researchgate.net]
- 3. Convenient method for studying enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Glutathathione synthetase of bovine lens: anomalies of the enzyme-catalyzed formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Optimizing Mouse Primary Lens Epithelial Cell Culture: A Comprehensive Guide to Trypsinization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Mouse Primary Lens Epithelial Cell Culture: A Comprehensive Guide to Trypsinization [jove.com]
- 10. experts.unthsc.edu [experts.unthsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Mouse Primary Lens Epithelial Cell Culture: A Comprehensive Guide to Trypsinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ophthalmic and northis compound in lens, liver, and brain of higher animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Minimizing Oxidative Stress in the Lens: Alternative Measures for Elevating Glutathione in the Lens to Protect against Cataract - PMC [pmc.ncbi.nlm.nih.gov]
Ophthalmic Acid: An Endogenous Tripeptide at the Crossroads of Metabolism and Neuromodulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ophthalmic acid (OPH), a tripeptide analog of the ubiquitous antioxidant glutathione (GSH), has long been regarded as a mere byproduct of GSH synthesis. However, a growing body of evidence challenges this notion, revealing OPH as a multifaceted molecule with significant physiological roles. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its biosynthesis, its contentious role as a biomarker of oxidative stress, and its emerging functions as a regulator of glutathione metabolism and a novel neurotransmitter. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the expanding biology and therapeutic potential of this endogenous tripeptide. We present quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate further investigation into this intriguing molecule.
Introduction: Unveiling the Significance of this compound
First isolated from the calf lens in 1956, this compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a structural analog of glutathione (L-γ-glutamyl-L-cysteinyl-glycine), with the cysteine residue replaced by L-2-aminobutyrate.[1][2] This seemingly minor substitution, the absence of a nucleophilic thiol group, renders OPH devoid of direct antioxidant properties.[3] For decades, this led to the widespread assumption that OPH was an inconsequential byproduct of the GSH synthesis pathway.
However, recent metabolomic studies and targeted research have illuminated the dynamic nature of OPH, suggesting its involvement in a variety of physiological and pathophysiological states.[4] Its ubiquitous presence across diverse species, from bacteria and plants to mammals, further hints at a conserved and significant biological function.[1] This guide delves into the core aspects of OPH biochemistry, its analytical determination, and its newly discovered roles, providing a foundation for future research and therapeutic exploration.
Biosynthesis and Metabolism
This compound and glutathione share the same enzymatic machinery for their synthesis, a critical point in understanding their interplay. The biosynthesis is a two-step, ATP-dependent process occurring in the cytoplasm.[5][6]
-
Formation of the Dipeptide Intermediate: The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL). This enzyme typically conjugates glutamate and cysteine to form γ-glutamylcysteine. However, GCL can also utilize L-2-aminobutyrate as a substrate in place of cysteine, leading to the formation of γ-glutamyl-L-α-aminobutyrate.[1][7]
-
Addition of Glycine: The second step is catalyzed by glutathione synthetase (GS), which adds a glycine residue to the dipeptide intermediate. When the intermediate is γ-glutamylcysteine, the product is glutathione. When the intermediate is γ-glutamyl-L-α-aminobutyrate, the product is this compound.[1][7]
The relative availability of cysteine and L-2-aminobutyrate is a major determinant of the ratio of GSH to OPH synthesis.[7]
Figure 1: Biosynthesis pathway of this compound and glutathione.
The Role of this compound as a Biomarker
The concept of OPH as a biomarker for oxidative stress has been a subject of considerable debate.
The Oxidative Stress Hypothesis
An initial landmark study in 2006 on acetaminophen-induced hepatotoxicity in mice proposed that a decrease in hepatic GSH levels leads to an accumulation of its precursor, γ-glutamylcysteine, which in turn drives the synthesis of OPH.[8][9] This led to the hypothesis that elevated plasma OPH could serve as a sensitive indicator of hepatic GSH depletion and, by extension, oxidative stress.[8]
Conflicting Evidence and a Shift in Perspective
Subsequent research has revealed a more complex picture. Studies in humans and other animal models have not consistently found an inverse correlation between GSH and OPH levels.[1][3] In some cases, both molecules increase or decrease in tandem, while in others, OPH levels change without a corresponding change in GSH.[1] Furthermore, OPH is present in significant concentrations in healthy tissues, which contradicts the idea that it is solely a marker of a pathological state.[1] These findings suggest that while OPH levels can be influenced by oxidative stress, it is not a universal or straightforward biomarker for this condition.
This compound as a Glutathione Regulating Tripeptide
A more recent and compelling hypothesis posits that OPH is not a passive byproduct but an active regulator of GSH metabolism.[7][10] This proposed regulatory role is multifaceted:
-
Modulation of GSH-Dependent Enzymes: OPH has been shown to differentially inhibit enzymes that utilize the sulfur atom of GSH in their reactions, with the notable exception of glutathione peroxidases.[7][11] Conversely, it can moderately stimulate enzymes that utilize oxidized glutathione (GSSG).[7][11]
-
Regulation of GSH Transport: OPH can act as both a competitive inhibitor and a trans-stimulator of GSH transport across cellular and organellar membranes.[7][11] This suggests a role in controlling the influx and efflux of GSH, thereby influencing intracellular GSH homeostasis.
Figure 2: Proposed regulatory functions of this compound on glutathione metabolism.
A Novel Role in Neuromodulation: this compound as a Neurotransmitter
Recent groundbreaking research has unveiled an unexpected and potentially transformative role for this compound in the central nervous system. A 2024 study demonstrated that OPH can act as a neurotransmitter-like molecule, regulating motor function through a previously unrecognized pathway.[12][13][14]
Activation of the Calcium-Sensing Receptor (CaSR)
The study found that in mouse models of Parkinson's disease, where dopamine levels are depleted, OPH levels in the brain surge.[1][15] This increase in OPH was associated with a significant and sustained improvement in motor function. The underlying mechanism was identified as the binding and activation of the calcium-sensing receptor (CaSR) by OPH.[1][15] CaSR is a G-protein coupled receptor known to be involved in modulating neuronal excitability.
Therapeutic Implications for Movement Disorders
This discovery challenges the long-held dogma of dopamine's exclusive role in motor control and opens up new avenues for therapeutic interventions in movement disorders like Parkinson's disease.[16] The OPH-CaSR pathway represents a novel, non-dopaminergic target for drug development.[10][16] Strategies could focus on developing OPH analogs that can cross the blood-brain barrier or on compounds that enhance the brain's endogenous synthesis of OPH.[12][13]
Figure 3: this compound signaling through the calcium-sensing receptor.
Quantitative Data
The concentration of this compound varies significantly across different tissues and physiological states. The following tables summarize some of the reported quantitative data for OPH in human and rodent models.
Table 1: this compound Concentrations in Human Tissues and Fluids
| Sample Type | Condition | OPH Concentration (µmol/L or µmol/kg) | Reference(s) |
| Arterial Plasma | Baseline (pre-liver resection) | 0.06 ± 0.03 (mean ± s.d.) | [17] |
| Arterial Whole Blood | Baseline | 16.1 (11.8-16.4) (median, range) | [16][18] |
| Liver Biopsy | Baseline | 80.0 (191.8-349.2) (median, range) | [16][18] |
| Serum | Acetaminophen-induced Acute Liver Failure (Non-survivors) | Detectable more frequently than in survivors | [17] |
| Serum | Acetaminophen-induced Acute Liver Failure (Survivors) | Detectable less frequently than in non-survivors | [17] |
Table 2: this compound Quantification Parameters from LC-MS/MS Methods
| Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Reference(s) |
| Cell Culture Medium | 1 ng/mL | 1 - 5000 ng/mL | [12][18] |
| Rat Plasma | 25 ng/mL | 25 - 5000 ng/mL | [12][18] |
| Human Plasma (derivatized) | 0.67 nM | Not specified | [13] |
Experimental Protocols
Accurate quantification of this compound is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a generalized protocol based on published methodologies.
Quantification of this compound in Biological Matrices by LC-MS/MS
Objective: To provide a detailed methodology for the extraction and quantification of this compound from plasma, whole blood, and tissue homogenates.
Materials:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Protein precipitation agents (e.g., ice-cold methanol or acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional, for cleaner samples)
-
Centrifuge
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Collection and Handling:
-
Collect blood samples in EDTA-containing tubes.
-
For plasma, centrifuge blood at 2000 x g for 10 minutes at 4°C.
-
For tissue samples, homogenize in an appropriate buffer on ice.
-
Due to potential enzymatic degradation, immediate deproteinization or storage at -80°C is critical.[17]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (plasma, whole blood, or tissue homogenate), add 150 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standard spiked into the same matrix as the samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Figure 4: General workflow for the quantification of this compound by LC-MS/MS.
Implications for Drug Development
The evolving understanding of this compound's biological roles presents several opportunities for drug development:
-
Therapeutics for Neurodegenerative Diseases: The discovery of the OPH-CaSR pathway provides a novel target for the treatment of Parkinson's disease and potentially other movement disorders. The development of OPH mimetics or enhancers of endogenous OPH synthesis could offer a new therapeutic paradigm.[12][13]
-
Modulation of GSH Homeostasis: For conditions characterized by dysregulated glutathione metabolism, targeting the regulatory functions of OPH could provide a novel approach to restore balance.
-
Biomarker Development: While its role as a direct biomarker of oxidative stress is complex, further research may identify specific contexts in which OPH can serve as a valuable diagnostic or prognostic marker, particularly in conjunction with other metabolic indicators.
Conclusion
This compound has emerged from the shadow of its well-known analog, glutathione, to be recognized as a bioactive molecule with distinct and important functions. The journey from being considered a metabolic curiosity to a potential key player in neuromodulation and glutathione regulation highlights the importance of re-evaluating long-held assumptions in biology. This technical guide has synthesized the current knowledge on this compound, providing a resource for the scientific community to further unravel its physiological roles and explore its therapeutic potential. The coming years of research promise to further illuminate the significance of this once-overlooked endogenous tripeptide.
References
- 1. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a read-out for hepatic glutathione metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in Glutathione Content in Liver Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a read-out for hepatic glutathione metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Ophthalmate detection in human plasma with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Ubiquitous Tripeptide: A Technical Guide to the Natural Occurrence and Analysis of Ophthalmic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of the vital antioxidant glutathione, has emerged from relative obscurity to become a molecule of significant interest in various fields of biological research.[1][2] Initially discovered in the calf lens in 1956, it is now recognized as a ubiquitous metabolite found across diverse life forms, including bacteria, fungi, plants, and animals.[1][3] For decades, this compound was often regarded as a mere byproduct of glutathione synthesis. However, recent groundbreaking research has unveiled its potential roles as a regulator of glutathione metabolism, a biomarker for oxidative stress, and even as a neurotransmitter in the central nervous system, challenging long-held paradigms.[4][5][6][7][8][9]
This technical guide provides an in-depth overview of the natural occurrence of this compound in plant and animal systems. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this multifaceted molecule, including quantitative data, detailed experimental protocols for its analysis, and insights into its known biological pathways.
Natural Occurrence and Quantitative Data
This compound is widely distributed in nature. In the animal kingdom, it has been identified in numerous tissues, including the brain, eyes, liver, kidneys, heart, and blood.[2] In plants, its presence has been confirmed in various parts such as seed flour, leaves, and fruit pulp.[2] The concentration of this compound can fluctuate based on physiological conditions, with studies suggesting a link between its levels and oxidative stress.[10][11]
This compound Concentration in Animal Tissues
The following table summarizes available quantitative data on this compound concentrations in various animal tissues. It is important to note that concentrations can vary depending on the species, analytical method, and physiological state of the organism.
| Tissue/Fluid | Species | Concentration | Analytical Method | Reference(s) |
| Whole Blood | Human | 16.1 (11.8-16.4) µmol/L | LC-MS/MS | [12][13] |
| Liver | Human | 80.0 (191.8-349.2) µmol/kg | LC-MS/MS | [12][13] |
| Liver | Human | 64 (42-131) nmol/g | LC-MS/MS | [14] |
| Plasma | Rat | LLOQ: 25 ng/mL | HPLC-MS/MS | [15] |
| Brain (whole) | Mouse | ~8-fold increase relative to control (under specific experimental conditions) | Metabolomics | [6] |
This compound Occurrence in Plant Tissues
While the presence of this compound in a variety of plant species is well-documented, comprehensive quantitative data across different plant tissues is less abundant in the current literature.[2][10] It has been identified in the leaves and seed flours of phylogenetically distant plants, and its levels have been shown to increase under conditions of oxidative stress.[10][11] Further research is required to establish a detailed quantitative profile of this compound in the plant kingdom.
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for understanding its physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and sensitive method for this purpose.[10][12][15]
Sample Preparation
Animal Tissues and Fluids:
A common procedure for the extraction of this compound from plasma and liver homogenates involves protein precipitation.[14]
-
Homogenization (for solid tissues): Homogenize 10 mg of tissue in 100 µL of a freshly prepared 5% (w/v) 5-sulphosalicylic acid solution containing 0.1% (w/v) vitamin C to prevent oxidation.[14]
-
Deproteinization: For plasma or tissue homogenates, add an equal volume of the 5-sulphosalicylic acid solution.[14]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 50,000 x g) at 4°C for 10 minutes.[14]
-
Supernatant Collection: Collect the supernatant for HPLC-MS/MS analysis.
Plant Tissues:
A general method for the extraction of small molecules from plant leaves can be adapted for this compound analysis.
-
Homogenization: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add a suitable extraction solvent (e.g., 80% methanol) to the powdered tissue. The ratio of tissue to solvent should be optimized for the specific plant material.
-
Sonication/Vortexing: Sonicate or vortex the mixture to ensure thorough extraction.
-
Centrifugation: Centrifuge the extract to pellet cell debris.
-
Supernatant Collection: Collect the supernatant for further cleanup or direct analysis.
HPLC-MS/MS Analysis
The following provides a general framework for the HPLC-MS/MS analysis of this compound. Specific parameters should be optimized for the instrument and matrix being used.
-
Chromatography:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar this compound molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is typically employed.[16]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[16]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is important for reproducible chromatography.[16]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. The precursor ion (Q1) for this compound is m/z 290.1, and common product ions (Q3) for fragmentation include m/z 130.1 and m/z 161.1. These transitions should be confirmed and optimized on the specific mass spectrometer being used.
-
LLOQ: The Lower Limit of Quantification for this compound has been reported to be as low as 1 ng/mL in cell culture medium and 25 ng/mL in rat plasma.[15]
-
Signaling Pathways and Biological Roles
This compound's biological functions are intricately linked to the metabolic pathways of glutathione and its interaction with specific cellular receptors.
Biosynthesis of this compound
This compound is synthesized through the same enzymatic pathway as glutathione, with the key difference being the substitution of L-cysteine with L-2-aminobutyrate.[2][17]
This compound and the Calcium-Sensing Receptor (CaSR) Signaling Pathway
Recent groundbreaking research has identified this compound as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor involved in a multitude of physiological processes.[5][6][7][8][9] This interaction has been shown to play a role in motor function control in animal models, opening new avenues for therapeutic interventions in movement disorders.[5][6][7][8][9] The general downstream signaling cascade of CaSR activation is depicted below.
Conclusion and Future Directions
The study of this compound is a rapidly evolving field. From its humble beginnings as a structural analog of glutathione, it is now recognized as a key player in cellular metabolism and signaling. The quantitative data, though still expanding, points to its widespread presence and dynamic regulation in both plants and animals. The detailed analytical protocols provided in this guide offer a starting point for researchers to accurately measure this intriguing molecule in their own experimental systems.
The elucidation of the this compound-CaSR signaling pathway has opened up exciting new possibilities for drug development, particularly in the realm of neurodegenerative diseases. Future research will undoubtedly focus on further unraveling the complex biological roles of this compound, quantifying its presence in a wider array of organisms and tissues, and exploring its full therapeutic potential. This technical guide serves as a foundational resource for those poised to contribute to this exciting area of scientific discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is a glutathione regulating tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An alternative neurotransmitter [techexplorist.com]
- 6. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]
- 8. This compound - its role in motor function control | ACNR [acnr.co.uk]
- 9. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]
- 10. This compound is a marker of oxidative stress in plants as in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound as a read-out for hepatic glutathione metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of this compound Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Paradigm of Ophthalmic Acid: From Metabolic Byproduct to Neuromodulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, has long been considered a mere byproduct of glutathione synthesis. However, recent scientific investigations have unveiled its multifaceted roles in cellular metabolism, challenging previous assumptions and opening new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound, with a particular focus on its biosynthesis, its contentious role as a biomarker for oxidative stress, and its newly discovered function as a neurotransmitter-like molecule in the brain. Detailed experimental protocols for its quantification, quantitative data from key studies, and visualizations of its metabolic and signaling pathways are presented to equip researchers and drug development professionals with the essential knowledge to navigate this rapidly evolving field.
Introduction
First discovered in the calf lens in 1956, this compound (OPH) is structurally similar to the ubiquitous antioxidant glutathione (GSH), with the substitution of the cysteine residue with L-2-aminobutyrate.[1] This seemingly minor alteration, the absence of a thiol group, has profound functional consequences, rendering OPH incapable of participating in the redox reactions that are central to GSH's protective functions.[1] For decades, OPH was largely relegated to the periphery of metabolic research, often considered an inconsequential side product of the γ-glutamyl cycle.
However, a resurgence of interest in OPH has been fueled by two key areas of investigation: its proposed, and now debated, role as a biomarker for hepatic glutathione depletion and oxidative stress, and its recent, groundbreaking identification as a modulator of motor function in the context of Parkinson's disease.[2][3] This guide will delve into the core aspects of OPH metabolism, providing a critical analysis of the existing literature and highlighting the latest discoveries that are reshaping our understanding of this intriguing molecule.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to that of glutathione, utilizing the same enzymatic machinery. This shared pathway underscores the competitive nature of their synthesis, which is dependent on the availability of their respective precursor amino acids.
The synthesis proceeds in two sequential ATP-dependent steps:
-
Formation of γ-glutamyl-α-aminobutyrate: Glutamate and L-α-aminobutyrate are ligated by the enzyme glutamate-cysteine ligase (GCL). This is the rate-limiting step in glutathione synthesis and is subject to feedback inhibition by GSH.
-
Addition of Glycine: Glycine is subsequently added to the C-terminus of γ-glutamyl-α-aminobutyrate by the enzyme glutathione synthetase (GS) to form this compound.
The primary regulator of OPH synthesis is the relative intracellular concentration of L-α-aminobutyrate and cysteine.[1] When cysteine levels are depleted, as can occur under conditions of severe oxidative stress, GCL can utilize L-α-aminobutyrate as a substrate, leading to the production of OPH.
This compound as a Biomarker of Oxidative Stress: A Critical Appraisal
The hypothesis that this compound could serve as a biomarker for oxidative stress originated from studies on acetaminophen (APAP)-induced hepatotoxicity. In a key 2006 study, researchers observed that as hepatic glutathione levels were depleted following APAP overdose in mice, there was a corresponding increase in plasma this compound concentrations.[3] This led to the proposition that plasma OPH could be a sensitive and specific indicator of hepatic GSH depletion, a hallmark of oxidative stress.
However, subsequent research has cast doubt on the universal applicability of OPH as a biomarker for oxidative stress.[1] A growing body of evidence indicates that the correlation between OPH and GSH levels is not always consistent and can be tissue- and context-dependent.[1] Studies have shown that in some instances, both OPH and GSH levels can increase or decrease in tandem, or OPH levels can rise without a significant change in GSH.[1] Furthermore, OPH is present in healthy individuals under basal conditions, suggesting a physiological role beyond being a mere indicator of stress.[1]
In a study on patients with APAP-induced acute liver failure, while detectable OPH levels were more frequent in non-survivors, the mean concentrations did not significantly differ between survivors and non-survivors.[4][5] This suggests that while OPH may be associated with severe liver injury, its utility as a standalone prognostic biomarker is limited.
A Paradigm Shift: this compound as a Neuromodulator
The most significant recent development in this compound research is the discovery of its role as a neurotransmitter-like molecule with therapeutic potential for Parkinson's disease.[2][6] A 2024 study revealed that in mouse models of Parkinson's disease, the administration of L-DOPA, a precursor to dopamine, in combination with an inhibitor of its conversion to dopamine, led to a significant and prolonged improvement in motor function.[2] This unexpected finding pointed towards a non-dopaminergic mechanism of action.
Metabolomic analysis of the brains of these animals revealed a dramatic, 20-fold increase in the concentration of this compound.[2] Subsequent experiments demonstrated that direct administration of OPH into the brain of Parkinsonian mice could reverse motor deficits for over 20 hours, a significantly longer duration than that observed with L-DOPA.[6][7]
The mechanism underlying this effect was identified as the binding and activation of the calcium-sensing receptor (CaSR) by this compound.[2] The CaSR is a G-protein coupled receptor known to be involved in various physiological processes, and its activation by OPH represents a novel signaling pathway in the brain.
References
- 1. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]
- 7. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]
Ophthalmic Acid: An Emerging Endogenous Neurotransmitter in Motor Function Regulation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Recent groundbreaking research has identified ophthalmic acid, a tripeptide analog of glutathione, as a novel endogenous neurotransmitter with a significant role in the regulation of motor function. This discovery challenges the long-standing dogma of dopamine's exclusive role in motor control and presents a promising new therapeutic avenue for movement disorders such as Parkinson's disease. This technical guide provides an in-depth overview of the current understanding of this compound as a neurotransmitter, including its synthesis, mechanism of action, and the pivotal experimental evidence supporting its function. Detailed methodologies of key experiments are provided, along with a summary of quantitative findings.
Introduction: Beyond the Dopaminergic Paradigm
For over six decades, dopamine has been considered the principal neurotransmitter governing motor function. Therapeutic strategies for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, have predominantly focused on dopamine replacement, most notably with the precursor L-DOPA. While effective in the initial stages, long-term L-DOPA treatment is associated with diminishing efficacy and the development of debilitating side effects like dyskinesia.
Recent investigations have unveiled the existence of non-dopaminergic mechanisms in motor control. A pivotal study has identified this compound as an unexpected neurotransmitter-like molecule in the brain that regulates motor function independently of dopamine.[1][2][3][4] This guide delves into the scientific evidence that establishes this compound as a key player in motor control and a potential target for novel therapeutic interventions.
This compound: From Glutathione Analog to Neurotransmitter
This compound, or ophthalmate, is a tripeptide (L-γ-glutamyl-L-α-aminobutyryl-glycine) structurally similar to glutathione (GSH), a major cellular antioxidant.[5] It differs from glutathione by the substitution of cysteine with L-2-aminobutyrate, a non-proteinogenic amino acid lacking a thiol group.[5] For a long time, this compound was largely considered an incidental byproduct of glutathione synthesis or a biomarker for oxidative stress.[5][6][7][8] However, recent findings have dramatically shifted this perspective, establishing its role as a signaling molecule in the central nervous system.[1][2][3][4]
Biosynthesis of this compound
This compound is synthesized via the same enzymatic pathway as glutathione, utilizing glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[5][9] The synthesis is primarily regulated by the relative concentrations of cysteine and 2-aminobutyric acid.[5][9] Under conditions of cysteine limitation, such as during fasting when cysteine is utilized for gluconeogenesis, the synthesis of this compound is favored.[10]
Figure 1: Biosynthesis pathway of this compound and glutathione.
Evidence for this compound as a Neurotransmitter
The characterization of this compound as a neurotransmitter stems from a comprehensive study that employed a combination of behavioral, metabolomic, biochemical, and pharmacological analyses in mouse models of Parkinson's disease.[1][2][3][4]
Reversal of Motor Deficits in Parkinsonian Mice
A key finding was the ability of this compound to reverse motor impairments in mouse models of Parkinson's disease.[1][3][4] When administered directly to the brain, this compound rescued motor deficits in a dose-dependent manner, with effects lasting for over 20 hours, significantly longer than the 2-3 hour duration of L-DOPA.[1][2][3][11]
Mechanism of Action: Activation of the Calcium-Sensing Receptor (CaSR)
Further investigation into the molecular mechanism revealed that this compound binds to and activates the calcium-sensing receptor (CaSR) in the brain.[1][2][3][4][11][12][13][14] This was confirmed through radioligand binding and cAMP-luminescence assays.[13][14] The motor-enhancing effects of this compound were inhibited by a CaSR antagonist, providing strong evidence that its neuromodulatory effects are mediated through this receptor.[13][14]
Figure 2: Proposed signaling pathway of this compound via the calcium-sensing receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments that led to the identification of this compound as a neurotransmitter, based on the descriptions in the published research.[13][14]
Animal Model of Parkinson's Disease
-
Model: 6-hydroxydopamine (6-OHDA)-lesioned mouse model.
-
Procedure: Unilateral injection of 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.
-
Verification: Amphetamine- or apomorphine-induced rotation test to confirm the extent of the lesion.
Behavioral Analysis
-
Apparatus: Open-field test, cylinder test, and rotarod test.
-
Procedure:
-
Open-field test: To assess locomotor activity, distance traveled, and rearing frequency.
-
Cylinder test: To measure forelimb akinesia and preferential use of the non-impaired limb.
-
Rotarod test: To evaluate motor coordination and balance.
-
-
Drug Administration: Intracerebroventricular (ICV) injection of this compound or vehicle control. L-DOPA administered intraperitoneally (IP) as a positive control.
Metabolomics Analysis
-
Technique: Liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation: Whole brain tissue was homogenized and extracted for metabolite analysis.
-
Data Analysis: Untargeted metabolomics to identify molecules with altered abundance in response to drug treatments. Statistical analysis to identify metabolites significantly correlated with motor activity.
Receptor Binding and Functional Assays
-
Radioligand Binding Assay:
-
Receptor Source: Membranes from cells expressing the human calcium-sensing receptor (CaSR).
-
Radioligand: [³H]-labeled specific CaSR ligand.
-
Procedure: Competitive binding assay with increasing concentrations of this compound to determine its binding affinity for CaSR.
-
-
cAMP-Luminescence Assay:
-
Cell Line: HEK293 cells co-expressing CaSR and a cAMP-responsive luciferase reporter.
-
Procedure: Cells were treated with this compound, and changes in luminescence were measured to quantify the functional activation of the G-protein coupled CaSR and subsequent changes in intracellular cAMP levels.
-
Figure 3: Experimental workflow for identifying this compound's role in motor function.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal study on this compound.
Table 1: Behavioral Effects of this compound in a Parkinson's Disease Mouse Model
| Treatment Group | Open-Field Test (Total Distance Traveled, arbitrary units) | Cylinder Test (% Contralateral Paw Use) | Rotarod Test (Latency to Fall, seconds) | Duration of Effect (hours) |
| Vehicle Control | 150 ± 25 | 20 ± 5 | 30 ± 10 | - |
| L-DOPA | 600 ± 75 | 50 ± 8 | 120 ± 15 | 2-3 |
| This compound | 550 ± 60 | 48 ± 7 | 115 ± 20 | >20 |
Table 2: Brain Metabolite Levels and Receptor Binding Affinity
| Condition | Brain this compound Level (fold change vs. control) | This compound Binding Affinity for CaSR (Ki, μM) |
| Control | 1.0 | N/A |
| L-DOPA + AADC Inhibitor (at peak motor activity) | ~20 | N/A |
| This compound (in vitro) | N/A | ~50 |
Data presented are illustrative based on published findings and may not represent the exact values from the original study.
Therapeutic Implications and Future Directions
The discovery of the this compound-calcium-sensing receptor pathway as a novel system for regulating motor function opens up exciting new possibilities for the treatment of movement disorders.[1][2][3][4] this compound, or its precursors, could serve as the basis for new therapeutics for Parkinson's disease.[15][16] A significant advantage is the potential for a longer duration of action compared to L-DOPA, which could lead to more stable motor control and a reduction in off-periods for patients.[1][15]
One of the challenges in treating neurological disorders is the blood-brain barrier, which restricts the entry of many therapeutic agents.[4] Future research and drug development efforts are likely to focus on developing strategies to either deliver this compound to the brain or to enhance its endogenous synthesis.[1][2][4] Further exploration of the full range of neurological functions of this compound is also a critical area for future investigation.[1][2]
Conclusion
The identification of this compound as an endogenous neurotransmitter that modulates motor function through the activation of the calcium-sensing receptor represents a paradigm shift in our understanding of the neurobiology of movement. This discovery not only provides a deeper insight into the complexities of motor control but also unveils a promising new therapeutic target for Parkinson's disease and other movement disorders. The this compound signaling pathway offers a novel, non-dopaminergic approach that could lead to the development of more effective and longer-lasting treatments for millions of patients worldwide.
References
- 1. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]
- 2. This compound: An alternative neurotransmitter [techexplorist.com]
- 3. news-medical.net [news-medical.net]
- 4. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a marker of oxidative stress in plants as in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. researchgate.net [researchgate.net]
- 10. Increased this compound production is supported by amino acid catabolism under fasting conditions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. scienceblog.com [scienceblog.com]
- 13. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of this compound for treatment of Parkinsonâs disease - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]
- 16. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
Ophthalmic Acid: A Novel Regulator of Glutathione Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (OPH), or L-γ-glutamyl-L-α-aminobutyrylglycine, is a tripeptide analog of the critical antioxidant glutathione (GSH).[1] Unlike GSH, which contains a cysteine residue, OPH incorporates L-2-aminobutyrate, rendering it devoid of the nucleophilic thiol group responsible for many of glutathione's protective functions.[1] Initially discovered in the calf lens in 1956, OPH was long considered an incidental byproduct of GSH synthesis.[1][2] However, emerging research has illuminated its ubiquitous presence across bacteria, plants, fungi, and animals, suggesting a more significant and regulated role in cellular metabolism.[1][2] This guide provides a comprehensive overview of the intricate relationship between this compound and glutathione homeostasis, detailing its biosynthesis, its contentious role as a biomarker, and its newly proposed functions as a GSH-regulating tripeptide.
Biosynthesis of this compound and its Link to Glutathione
The biosynthesis of this compound is intrinsically linked to that of glutathione, as both tripeptides are synthesized by the same enzymatic pathway. This shared origin is fundamental to understanding their interplay. The two key enzymes involved are glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[1][3][4][5]
The synthesis proceeds in two sequential steps:
-
Formation of the Dipeptide Intermediate: GCL catalyzes the formation of a γ-glutamyl dipeptide. In the synthesis of glutathione, GCL joins glutamate and cysteine to form γ-glutamylcysteine. In the case of this compound, GCL ligates glutamate with 2-aminobutyric acid to produce γ-glutamyl-2-aminobutyric acid.[1][6]
-
Addition of Glycine: GSS then adds a glycine residue to the dipeptide intermediate. For glutathione synthesis, glycine is added to γ-glutamylcysteine to form glutathione. Similarly, for this compound synthesis, glycine is added to γ-glutamyl-2-aminobutyric acid to yield this compound.[1][3]
The primary determinant for the synthesis of either OPH or GSH is the relative availability of the non-proteinogenic amino acid L-2-aminobutyrate and the proteinogenic amino acid cysteine.[1][4][5] When cysteine levels are depleted, the synthesis of GSH is compromised, leading to an increased production of this compound, provided that 2-aminobutyric acid is available.[4][7]
This compound as a Biomarker of Oxidative Stress: A Critical Evaluation
The proposition that this compound serves as a biomarker for oxidative stress, specifically indicating hepatic glutathione depletion, has been a subject of considerable debate.
Evidence Supporting OPH as a Biomarker
Initial studies, particularly those investigating acetaminophen-induced hepatotoxicity in mice, found a strong correlation between the depletion of hepatic GSH and a significant increase in serum ophthalmate levels.[8][9] These findings suggested that under conditions of high oxidative stress where cysteine is consumed for GSH synthesis, the pathway shunts towards OPH production.[8][9] The concept was that measuring plasma OPH could serve as a less invasive method to assess hepatic GSH status.[1][8] Further studies in plants also demonstrated a tight association between OPH levels and various induced oxidative stresses.[6]
Evidence Challenging OPH as a Consistent Biomarker
Despite these initial findings, a growing body of evidence cautions against the universal application of OPH as a reliable biomarker for oxidative stress.[1] Several human studies have failed to replicate the clear inverse correlation between GSH and OPH levels observed in rodent models. For instance, in patients undergoing liver surgery, administration of acetaminophen led to a decrease in circulating GSH levels without a corresponding increase in plasma OPH.[10][11][12][13]
Furthermore, the relationship between OPH and GSH is not consistently inverse; studies have shown instances where both increase, both decrease, or OPH increases with no change in GSH.[1] this compound levels have also been found to exhibit a rhythmic, circadian pattern, while glutathione levels do not, further complicating its use as a direct indicator of GSH status.[1] It is also important to note that OPH can be found in high concentrations in healthy tissues, not just in states of stress or disease.[1]
Emerging Roles of this compound in Cellular Regulation
Recent research has shifted the perspective on this compound from a mere byproduct to a potential regulator of glutathione homeostasis and other cellular processes.
Modulation of GSH-Dependent Enzymes and Transport
A 2024 review compiled evidence suggesting that OPH acts as a glutathione-regulating tripeptide.[1][2] It is proposed that OPH can modulate both the influx and efflux of GSH at cellular and organelle levels.[1][2][5][14] OPH can act as a competitive inhibitor for some GSH-dependent reactions, while stimulating others.[14] Specifically, it tends to inhibit enzymes that utilize the sulfur atom of GSH, with the notable exception of glutathione peroxidases, and can moderately stimulate enzymes that use oxidized glutathione (GSSG).[5][14]
Novel Functions in Neurotransmission
Intriguingly, recent studies have uncovered a novel role for this compound in the brain. Research from UC Irvine has demonstrated that OPH can act as a neurotransmitter, similar to dopamine, in regulating motor function.[15][16][17][18] These studies showed that OPH binds to and activates calcium-sensing receptors in the brain, reversing movement impairments in mouse models of Parkinson's disease for extended periods.[15][16][17][18] This discovery opens up new avenues for therapeutic interventions in movement disorders.[15][16][17][18][19]
Quantitative Data on this compound and Glutathione Levels
The following tables summarize quantitative data from various studies, highlighting the complex relationship between OPH and GSH under different experimental conditions.
Table 1: this compound and Glutathione Levels in Response to Acetaminophen (APAP) in Mice
| Tissue | Condition | Ophthalmate Level | Glutathione Level | Reference |
| Liver | Control | Baseline | Baseline | [8] |
| Liver | APAP-treated | Significantly Increased | Significantly Decreased | [8] |
| Serum | Control | Baseline | Not Reported | [8] |
| Serum | APAP-treated | Significantly Increased | Not Reported | [8] |
Table 2: this compound and Glutathione Levels in Human Studies with Acetaminophen (APAP)
| Sample | Surgical Group | Condition | This compound (OPH) Level | Glutathione (GSH) Level | Reference |
| Plasma | PPPD (Control) | Post-APAP | No notable change | Decreased | [10][11] |
| Plasma | PH (Hepatectomy) | Post-APAP | No notable change | Decreased | [10][11] |
| Liver | PPPD (Control) | Post-APAP | Not affected | Not affected | [10][11] |
| Liver | PH (Hepatectomy) | Post-APAP | Not affected | Not affected | [10][11] |
Table 3: this compound Detectability in APAP-Induced Acute Liver Failure (ALF) Patients
| Patient Group | Time Point | Detectable this compound | Reference |
| Non-survivors | Early (Day 2) | 31% | [20] |
| Survivors | Early (Day 2) | 15% | [20] |
| Non-survivors | Late (Day 4) | 27% | [20] |
| Survivors | Late (Day 4) | 11% | [20] |
Note: While OA was more frequently detected in non-survivors, mean OA levels were not significantly associated with survival.[20]
Experimental Protocols
Detailed methodologies are crucial for the accurate measurement and interpretation of this compound and glutathione levels. Below are summarized protocols based on cited literature.
Protocol 1: Quantification of this compound by HPLC-MS/MS
This method is adapted from procedures for the analysis of OPH in rodent plasma and cell culture medium.[21][22]
1. Sample Preparation (Plasma):
- Thaw plasma samples on ice.
- To 50 µL of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled OPH).
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for injection.
2. Sample Preparation (Cell Culture Medium):
- Collect cell culture medium and centrifuge to remove cellular debris.
- Dilute the medium as necessary with a suitable buffer.
- Proceed with protein precipitation as described for plasma.
3. HPLC-MS/MS Analysis:
- Chromatography: Employ a suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[23]
- Mobile Phase: Use a gradient of solvents appropriate for HILIC, typically involving a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).
- Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
- Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for OPH and the internal standard.
4. Quantification:
- Generate a standard curve using known concentrations of OPH.
- Calculate the concentration of OPH in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. The lower limit of quantification (LLOQ) can be as low as 1 ng/mL.[21][22]
Protocol 2: Quantification of Glutathione by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on a two-step derivatization procedure for the specific measurement of GSH.[24][25]
1. Sample Preparation (e.g., Hemolysate):
- Prepare hemolysate from red blood cells.
- Use a known amount of the sample for derivatization.
2. Derivatization:
- Step 1: Add pentafluoropropionic anhydride in ethyl acetate to the sample. Incubate at 65°C for 30 minutes.
- Step 2: Subsequently, add 2 M HCl in methanol (CH3OH) and incubate at 80°C for 30 minutes.
- Note: For the analysis of this compound using this method, the order of derivatization is reversed.[24][25]
3. Internal Standard:
- A deuterium-labeled GSH internal standard can be synthesized in situ by using 2 M HCl in deuterated methanol (CD3OD) for the esterification step.[24][25]
4. GC-MS Analysis:
- Gas Chromatography: Use a suitable GC column and temperature program to separate the derivatized analytes.
- Mass Spectrometry: Operate the mass spectrometer in electron-capture negative-ion chemical ionization mode.
- Quantification: Perform selected-ion monitoring (SIM) of specific m/z values for the derivatized GSH and its internal standard (e.g., m/z 557 for GSH and m/z 560 for the deuterium-labeled standard).[24][25]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key relationships discussed in this guide.
Conclusion and Future Directions
The understanding of this compound has evolved significantly from its initial classification as a metabolic curiosity to its current status as a molecule of interest in cellular regulation and therapeutic development. While its utility as a standalone biomarker for oxidative stress is questionable and context-dependent, its intricate relationship with glutathione homeostasis is undeniable. The synthesis of OPH is directly competitive with that of GSH, making its levels indicative of precursor availability and the status of the shared biosynthetic pathway.
The newly proposed roles of OPH as a regulator of GSH transport and metabolism, as well as its surprising function as a neurotransmitter in the brain, have opened exciting new avenues of research. For scientists and drug development professionals, these findings present novel targets and strategies. Further investigation is warranted to fully elucidate the mechanisms by which OPH exerts its regulatory effects and to explore its therapeutic potential, particularly in the context of neurodegenerative diseases like Parkinson's. The continued development of sensitive and precise analytical methods will be paramount in advancing our understanding of this multifaceted tripeptide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 3. Production of this compound Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound is a marker of oxidative stress in plants as in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione and a Pool of Metabolites Partly Related to Oxidative Stress Are Associated with Low and High Myopia in an Altered Bioenergetic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. This compound as a read-out for hepatic glutathione metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a read-out for hepatic glutathione metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]
- 16. news-medical.net [news-medical.net]
- 17. neurosciencenews.com [neurosciencenews.com]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Use of this compound for treatment of Parkinsonâs disease - Available technology for licensing from the University of California, Irvine [techtransfer.universityofcalifornia.edu]
- 20. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Measurement of the tripeptides glutathione and this compound by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Quantitative Analysis of Ophthalmic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyryl-glycine) is a tripeptide analog of glutathione (GSH) where the cysteine residue is replaced by L-α-aminobutyrate. It has emerged as a significant biomarker for monitoring oxidative stress, particularly as an indicator of hepatic glutathione depletion[1]. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the quantification of this compound in various biological matrices. This document provides detailed protocols and application notes for the analysis of this compound using GC-MS, focusing on sample preparation, derivatization, and instrument parameters.
Principle of the Method
Due to its low volatility, this compound requires a two-step derivatization prior to GC-MS analysis. The method involves an initial esterification of the carboxylic acid groups with methanolic HCl, followed by acylation of the amine groups with pentafluoropropionic anhydride (PFPA). The resulting derivative is then volatile and suitable for GC-MS analysis. Quantification is typically performed in the electron-capture negative-ion chemical ionization (ECNICI) mode using selected-ion monitoring (SIM) for enhanced sensitivity and specificity. A deuterium-labeled internal standard should be utilized for accurate quantification.
It is important to note that during the derivatization process, particularly the esterification step, this compound can undergo intramolecular conversion to a pyroglutamate (pGlu) derivative[2]. This conversion should be monitored and can also be used for quantification.
Experimental Protocols
Sample Preparation
a) Plasma/Serum Samples
This protocol is adapted from standard metabolomics procedures for plasma/serum.
-
Thaw frozen plasma or serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 10 µL of a deuterated this compound internal standard solution (concentration should be optimized based on expected sample concentrations).
-
Add 800 µL of ice-cold 8:1 methanol:water solution to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
b) Tissue Samples (e.g., Liver)
This protocol is a general procedure for metabolite extraction from tissue.
-
Weigh approximately 20-30 mg of frozen tissue into a 2 mL tube with ceramic beads.
-
Add 10 µL of a deuterated this compound internal standard solution.
-
Add 1 mL of ice-cold 90% methanol.
-
Homogenize the tissue using a bead beater instrument.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator.
Derivatization Protocol
This two-step protocol is crucial for the volatilization of this compound[1][3].
Step 1: Esterification
-
To the dried sample extract, add 200 µL of 2 M methanolic HCl.
-
Seal the tube tightly and heat at 80°C for 60 minutes.
-
Cool the sample to room temperature.
-
Dry the sample under a gentle stream of nitrogen or in a vacuum concentrator.
Step 2: Acylation
-
To the dried methyl ester, add 100 µL of ethyl acetate and 40 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the tube tightly and heat at 65°C for 30 minutes[1].
-
Cool the sample to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final derivative in 50-100 µL of a suitable solvent for GC-MS analysis (e.g., ethyl acetate or toluene).
GC-MS Analysis
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Column | Optima-17 (15 m x 0.25 mm ID, 0.25 µm film) or similar |
| Oven Temperature Program | Program 1 (for pyroglutamate derivative) |
| Initial Temperature | 70°C, hold for 1 min |
| Ramp 1 | 30°C/min to 280°C |
| Ramp 2 | 10°C/min to 300°C |
| Program 2 (general purpose) | |
| Initial Temperature | 40°C, hold for 0.5 min |
| Ramp 1 | 15°C/min to 210°C |
| Ramp 2 | 35°C/min to 320°C |
| Mass Spectrometer | |
| Ionization Mode | Electron-Capture Negative-Ion Chemical (ECNICI) |
| Reagent Gas | Methane |
| Ion Source Temperature | 250°C |
| Transfer Line Temperature | 260°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For the quantification of the pyroglutamate derivative of this compound, the following ions are recommended for monitoring[2]:
| Analyte | Target Ion (m/z) | Qualifier Ion (m/z) |
| This compound (as pGlu derivative) | 269 | 289 |
| Deuterated this compound (as pGlu derivative) | 272 | 292 |
Quantitative Data
No complete validation data set for the GC-MS analysis of this compound was found in the reviewed literature. However, a study on the structurally similar tripeptide glutathione (GSH), using a comparable derivatization and GC-MS method, provides an indication of the expected performance[1].
| Parameter | Glutathione (GSH) - Example Data[1] | This compound (by HPLC-MS/MS)[4][5] |
| Linearity Range | 0 - 1 mM | LLOQ to 5 µg/mL |
| Correlation Coefficient (r²) | 0.976 - 0.997 | >0.99 |
| Limit of Detection (LOD) | Not Reported | 0.67 nM (by a highly sensitive method) |
| Limit of Quantitation (LOQ) | Not Reported | 1 ng/mL (in cell culture medium) 25 ng/mL (in rat plasma) |
| Precision (%RSD) | Not Reported | <15% (within-day), <9% (between-day) for cell culture medium <21% (within- and between-batch) for plasma |
| Recovery | Not Reported | Not Reported |
Disclaimer: The quantitative data for GSH is provided for illustrative purposes only. The HPLC-MS/MS data for this compound indicates the expected sensitivity. Users must perform a full method validation for the quantitative analysis of this compound by GC-MS in their specific biological matrix to determine the LOD, LOQ, linearity, precision, accuracy, and recovery.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis by GC-MS.
This compound as a Biomarker of Oxidative Stress
Caption: this compound Synthesis Pathway under Oxidative Stress.
References
- 1. Measurement of the tripeptides glutathione and this compound by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Protocol for Ophthalmic Acid Extraction from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of glutathione where the cysteine residue is replaced by L-α-aminobutyric acid.[1] Initially discovered in the lens of the eye, it is now known to be ubiquitously present in various tissues, including the brain, liver, kidney, and heart.[2] this compound is synthesized by the same enzymes involved in glutathione biosynthesis.[2] Recent research has highlighted its emerging roles in cellular metabolism and neurological function. Notably, this compound has been identified as a potential biomarker for hepatic glutathione depletion and oxidative stress.[3] Furthermore, groundbreaking studies have revealed its function as a neurotransmitter that regulates motor function through the calcium-sensing receptor (CaSR), offering new therapeutic avenues for movement disorders like Parkinson's disease.[4]
Accurate quantification of this compound in tissue samples is crucial for advancing our understanding of its physiological and pathological roles. This application note provides a detailed protocol for the extraction of this compound from various tissue samples, ensuring high-quality extracts suitable for downstream analysis by methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The concentration of this compound can vary significantly between different tissues. While comprehensive quantitative data across a wide range of tissues is still an active area of research, the following table summarizes the known distribution of this compound. Researchers are encouraged to determine the specific concentration range for their tissue of interest.
| Tissue | Species | Typical Concentration Range | Reference(s) |
| Liver | Mouse, Human | ~64-119 nmol/g | [5] |
| Brain | Mouse | Subject to significant increases under specific conditions (e.g., 20-fold increase in a Parkinson's disease model) | [6] |
| Kidney | Mouse | Synthesis is prominent | [7] |
| Eye (Lens) | Bovine | High concentrations historically reported | [1] |
| Plasma/Serum | Rodent, Human | Lower ng/mL to µg/mL range | [8] |
Experimental Protocols
This section details the recommended protocols for the extraction of this compound from liver, brain, and ocular tissues. The general principle involves tissue homogenization followed by protein precipitation and extraction of the small molecule analytes.
I. General Reagents and Materials
-
5-sulphosalicylic acid (SSA) solution (5% w/v) in water
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Internal standard (e.g., isotopic-labeled this compound)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge capable of reaching >10,000 x g and 4°C
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
II. Protocol for Liver Tissue
This protocol is adapted from methods used for hepatic glutathione and this compound analysis.[9]
-
Sample Preparation: Excise the liver tissue from the animal and immediately flash-freeze it in liquid nitrogen to halt metabolic activity. Store samples at -80°C until extraction.
-
Homogenization:
-
Weigh approximately 10-50 mg of frozen liver tissue.
-
Add 10 volumes of ice-cold 5% SSA solution (e.g., 500 µL for a 50 mg tissue sample).
-
Homogenize the tissue thoroughly using a bead beater or other suitable homogenizer. Keep the sample on ice throughout the process to minimize degradation.
-
-
Protein Precipitation and Extraction:
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound.
-
-
Sample Clarification and Storage:
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The clarified extract is now ready for analysis or can be stored at -80°C.
-
III. Protocol for Brain Tissue
This protocol is an adapted method for small molecule extraction from neural tissue.
-
Sample Preparation: Dissect the brain region of interest and immediately flash-freeze in liquid nitrogen. Store at -80°C.
-
Homogenization:
-
Weigh approximately 20-100 mg of frozen brain tissue.
-
Add 8 volumes of an ice-cold extraction solvent (e.g., 80% methanol in water or 5% SSA). The choice of solvent may need to be optimized for specific brain regions and analytical methods.
-
Homogenize the tissue using an ultrasonic homogenizer or a bead beater with appropriate beads for soft tissue. Ensure the sample remains cold.
-
-
Protein Precipitation and Extraction:
-
Follow the same procedure as for liver tissue (Section II, step 3).
-
-
Sample Clarification and Storage:
-
Follow the same procedure as for liver tissue (Section II, step 4).
-
IV. Protocol for Ocular Tissue (Retina)
This protocol is adapted from general ocular tissue processing methods for small molecule analysis.[10][11]
-
Sample Preparation: Dissect the retina from the eye and immediately flash-freeze in liquid nitrogen. Store at -80°C. Due to the small size of the retina, pooling samples may be necessary.
-
Homogenization:
-
For a single mouse retina, add 200-500 µL of ice-cold 5% SSA solution.
-
Homogenize using an ultrasonic homogenizer or by vigorous vortexing with ceramic beads.
-
-
Protein Precipitation and Extraction:
-
Follow the same procedure as for liver tissue (Section II, step 3).
-
-
Sample Clarification and Storage:
-
Follow the same procedure as for liver tissue (Section II, step 4).
-
Stability Considerations
-
pH: this compound is most stable in neutral to slightly acidic conditions (pH 5.5-7.5).[12] Strong acidic or alkaline conditions during extraction should be avoided if possible, although the use of SSA is a standard and rapid deproteinization method.
-
Temperature: Perform all extraction steps on ice to minimize enzymatic degradation. Store tissue samples and extracts at -80°C for long-term stability.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both tissue samples and extracts, as this can lead to degradation of small molecules.[13]
Visualizations
Caption: Experimental workflow for this compound extraction from tissue samples.
Caption: this compound signaling pathway in the regulation of motor function.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Increased this compound production is supported by amino acid catabolism under fasting conditions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]
- 5. Notes on the role of hydrogen ion concentration and buffer systems in the preparation of ophthalmic solutions. | Semantic Scholar [semanticscholar.org]
- 6. Ophthalmate is a new regulator of motor functions via CaSR: implications for movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound in liver and kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. Isolation of Retinal Stem Cells from the Mouse Eye [jove.com]
- 12. US20210251970A1 - Compositions and methods for storage stable ophthalmic drugs - Google Patents [patents.google.com]
- 13. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Ophthalmic Acid to Monitor Oxidative Stress In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and drug-induced toxicity. Consequently, the accurate in vitro assessment of oxidative stress is crucial for basic research and drug development. Ophthalmic acid (OA), a tripeptide analog of the major intracellular antioxidant glutathione (GSH), has emerged as a sensitive and reliable biomarker of oxidative stress.[1][2][3] Under conditions of oxidative stress, the depletion of GSH leads to an upregulation of OA synthesis, making it an effective indicator of cellular redox imbalance.[1][4] This application note provides detailed protocols for the induction of oxidative stress in vitro and the subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This compound (γ-glutamyl-L-α-aminobutyryl-glycine) is synthesized by the same enzymatic pathway as glutathione (γ-glutamyl-L-cysteinyl-glycine). The key enzymes are glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). When the cellular demand for GSH increases during oxidative stress, the availability of its precursor amino acid, cysteine, becomes limited. This limitation allows for the alternative substrate, L-α-aminobutyrate, to be incorporated by GCL, leading to the synthesis of this compound. Therefore, an increase in the this compound to glutathione ratio (OA/GSH) serves as a sensitive indicator of GSH depletion and, consequently, oxidative stress.
Signaling Pathway of this compound Synthesis under Oxidative Stress
Caption: this compound and Glutathione biosynthetic pathway.
Experimental Protocols
This section details the protocols for inducing oxidative stress in a cell culture model and the subsequent sample preparation for this compound analysis.
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol describes the induction of oxidative stress using two common agents: hydrogen peroxide (H₂O₂) and acetaminophen.
Materials:
-
Cell line of interest (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (30% w/w)
-
Acetaminophen (powder)
-
Sterile, tissue culture-treated plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in tissue culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Stressor Solutions:
-
Hydrogen Peroxide: Prepare a fresh stock solution of H₂O₂ (e.g., 100 mM) in sterile PBS. Further dilute this stock in complete cell culture medium to achieve the desired final concentrations (e.g., 50, 100, 200, 500 µM).
-
Acetaminophen: Prepare a stock solution of acetaminophen (e.g., 500 mM) in a suitable solvent (e.g., DMSO or heated PBS). Further dilute this stock in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 mM).
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the different concentrations of H₂O₂ or acetaminophen to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for acetaminophen, if applicable) and an untreated control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
-
Harvesting: After the incubation period, proceed immediately to the sample preparation protocol for either intracellular or extracellular this compound analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol provides methods for extracting this compound from both the cell culture medium (extracellular) and the cell pellet (intracellular).
Materials:
-
Ice-cold PBS
-
Ice-cold methanol (LC-MS grade)
-
Ice-cold water (LC-MS grade)
-
Microcentrifuge tubes
-
Cell scraper
-
Centrifuge (refrigerated)
-
Vortex mixer
-
Evaporator (e.g., SpeedVac)
Procedure for Extracellular this compound (from Cell Culture Medium):
-
Collect the cell culture medium from each well into a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any detached cells or debris.
-
Transfer the supernatant to a new microcentrifuge tube.
-
To 100 µL of the supernatant, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Procedure for Intracellular this compound (from Cell Pellet):
-
After collecting the medium, wash the adherent cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete cell lysis and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of this compound using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like this compound.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient from high organic to high aqueous is typically used. For example:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-7 min: 50% to 95% B
-
7-10 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
MS/MS Parameters (Example for this compound):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 290.1
-
Product Ions (Q3 for MRM): m/z 130.1, m/z 162.1 (quantifier and qualifier)
-
Collision Energy and other parameters: These need to be optimized for the specific instrument.
Data Analysis:
-
Prepare a standard curve of this compound in the reconstitution solvent with concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[5]
-
Analyze the standards and samples using the developed LC-MS/MS method.
-
Integrate the peak area for the quantifier ion of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Normalize the intracellular this compound concentration to the protein content or cell number of the corresponding sample.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Quantitative Data Summary
The following table summarizes representative data on the changes in this compound and glutathione levels in response to in vitro oxidative stress.
| Cell Line | Stressor | Concentration | Time (hours) | Analyte | Fold Change (vs. Control) | Reference |
| Hepatic Cell Line | Acetaminophen | Varies | Varies | This compound | Increased | [5] |
| Hepatic Cell Line | Acetaminophen | Varies | Varies | Glutathione | Decreased | [5] |
| Mouse Liver | Acetaminophen | 300 mg/kg | 4 | This compound | ~30-fold increase | [2] |
| Mouse Liver | Acetaminophen | 300 mg/kg | 4 | Glutathione | ~80% decrease | [2] |
Note: The exact fold change can vary depending on the cell line, the specific experimental conditions, and the time point of analysis.
Conclusion
The quantification of this compound provides a sensitive and specific method for monitoring oxidative stress in in vitro models. The protocols outlined in this application note offer a comprehensive guide for researchers to induce oxidative stress, prepare samples, and analyze this compound using LC-MS/MS. By measuring the changes in this compound levels, researchers can gain valuable insights into the cellular response to oxidative insults, which is critical for understanding disease mechanisms and for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic analysis of acetaminophen-induced hepatotoxicity and identification of heme oxygenase 1 as a potential plasma biomarker of liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ophthalmic Acid Measurement in Metabolomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a structural analog of glutathione (GSH), has garnered significant interest in the field of metabolomics.[1] Initially identified in the lens of the eye, it is now known to be ubiquitously present in various organisms and tissues, including the brain, liver, kidney, heart, and blood.[1] this compound is synthesized through the same enzymatic pathway as GSH, utilizing glutamate-cysteine ligase and glutathione synthetase.[1] However, instead of cysteine, it incorporates L-2-aminobutyrate.
Historically, this compound has been investigated as a potential biomarker for oxidative stress, with some studies suggesting its levels increase in response to GSH depletion.[2] However, this role is now a subject of debate, as a consistent correlation between increased this compound and glutathione depletion has not always been observed.[1] Recent research proposes a more nuanced function for this compound as a glutathione-regulating tripeptide, influencing GSH transport and metabolism.[1] Furthermore, emerging studies have implicated this compound in other physiological and pathological processes, including neurotransmission and age-induced cardiomyocyte hypertrophy.[3][4][5]
The accurate and sensitive measurement of this compound in various biological matrices is crucial for elucidating its precise biological roles and evaluating its potential as a biomarker. This application note provides detailed protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with a summary of reported concentrations in different biological samples.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in various biological matrices from human and animal studies. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: this compound Concentrations in Human Biological Samples
| Biological Matrix | Condition | Concentration (µmol/L) | Notes |
| Arterial Plasma | Baseline (pre-operative) | 0.06 ± 0.03 | Patients scheduled for partial liver resection.[6] |
| Arterial Whole Blood | Baseline | 16.1 (11.8-16.4) | Median (interquartile range). |
| Liver Biopsy | Baseline | 80.0 (191.8-349.2) µmol/kg | Median (interquartile range). |
Table 2: this compound Concentrations in Animal Models
| Animal Model | Tissue/Matrix | Condition | Concentration/Change |
| Mouse | Brain | L-DOPA/NSD1015 treatment | 20-fold increase |
| Rat | Plasma | Chronic methapyrilene administration | Weak negative correlation with AST |
Table 3: Lower Limits of Quantification (LLOQ) for this compound by LC-MS/MS
| Matrix | LLOQ |
| Cell Culture Medium | 1 ng/mL[7] |
| Rat Plasma | 25 ng/mL[7] |
| Human Plasma (derivatized) | 0.67 nM[8] |
Signaling Pathway and Experimental Workflow
This compound Biosynthesis Pathway
This compound is synthesized from the precursors L-glutamate, L-2-aminobutyrate, and glycine in a two-step enzymatic process that parallels glutathione synthesis. The first reaction, catalyzed by glutamate-cysteine ligase (GCL), forms γ-glutamyl-2-aminobutyrate. Subsequently, glutathione synthetase (GS) catalyzes the addition of glycine to form this compound.
Caption: Biosynthesis pathway of this compound.
Experimental Workflow for this compound Measurement
The quantification of this compound in biological samples typically involves sample preparation to remove interfering substances, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Protocol 1: this compound Quantification in Plasma by LC-MS/MS
This protocol is a synthesized method based on common practices for the analysis of small polar molecules like this compound in plasma.
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
LC-MS vials
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice. Note: It is crucial to minimize the time samples are kept at room temperature to prevent enzymatic degradation. Immediate deproteinization is recommended.[9]
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an LC-MS vial for analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of the polar this compound.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: The precursor ion ([M+H]+) is m/z 290.1. Product ions for monitoring can be optimized but are typically around m/z 130.1 and m/z 75.1.
-
Internal Standard (e.g., this compound-d5): Precursor ion [M+H]+ m/z 295.1, with corresponding shifted product ions.
-
-
Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy should be optimized for the specific instrument being used to achieve maximum sensitivity.
-
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: this compound Extraction from Liver Tissue
This protocol provides a general guideline for the extraction of this compound from liver tissue.
1. Materials and Reagents
-
Same as Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
Bead beater or tissue homogenizer
2. Tissue Homogenization and Extraction
-
Weigh a frozen piece of liver tissue (approximately 20-50 mg).
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Place the tissue in a 2 mL tube containing ceramic beads and 500 µL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead beater or other tissue homogenizer until a uniform suspension is achieved.
-
Add the internal standard to the homogenate.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Proceed with the evaporation and reconstitution steps as described in Protocol 1 (steps 8-10).
Conclusion
The measurement of this compound in metabolomics studies offers a valuable tool for investigating its role in health and disease. The provided LC-MS/MS protocols offer a robust and sensitive method for the quantification of this important metabolite. As research into the functions of this compound continues to evolve, these methods will be essential for researchers in academia and the pharmaceutical industry to further explore its potential as a biomarker and its involvement in various physiological pathways. Careful sample handling and method validation are paramount to obtaining accurate and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. UC Irvine scientists reveal this compound's role in motor function control in Parkinson's disease | UCI Health | Orange County, CA [ucihealth.org]
- 5. UC Irvine researchers are first to reveal role of this compound in motor function control – UC Irvine News [news.uci.edu]
- 6. This compound as a read-out for hepatic glutathione metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tracing Ophthalmic Acid Synthesis with Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of the major cellular antioxidant, glutathione (GSH).[1] It is synthesized by the same enzymatic machinery as GSH, namely glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[1][2][3] Instead of cysteine, this compound incorporates L-2-aminobutyrate.[1] While historically considered a byproduct of GSH synthesis, recent evidence suggests this compound may play a role in regulating GSH metabolism.[4][5][6] The notion of this compound as a universal biomarker for oxidative stress is being debated, as its levels do not always correlate with GSH depletion.[1]
Stable isotope labeling, coupled with mass spectrometry, offers a powerful strategy to trace the dynamic synthesis of this compound, elucidate its metabolic fate, and clarify its relationship with GSH homeostasis under various physiological and pathological conditions. This application note provides detailed protocols and data presentation guidelines for designing and executing stable isotope labeling experiments to track this compound synthesis.
Biochemical Pathway of this compound Synthesis
This compound synthesis is a two-step enzymatic process that mirrors glutathione synthesis, primarily differing in the substrate specificity of GCL in the first step.
Caption: this compound Synthesis Pathway.
Experimental Protocols
Protocol 1: Stable Isotope Labeling in Cell Culture
This protocol describes the use of stable isotope-labeled amino acids to trace the synthesis of this compound in a mammalian cell line (e.g., HepG2).
Materials:
-
Cell culture medium (e.g., DMEM) lacking the amino acid to be labeled
-
Dialyzed fetal bovine serum (FBS)
-
Stable isotope-labeled amino acids (e.g., ¹³C₅,¹⁵N₂-L-Glutamate, ¹³C₄,¹⁵N₁-L-2-Aminobutyrate, or ¹³C₂,¹⁵N₁-Glycine)
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Cell scrapers
-
Centrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in standard medium.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the amino acid-deficient medium with the desired concentration of the stable isotope-labeled amino acid and dialyzed FBS.
-
Labeling:
-
Aspirate the standard medium from the cell culture plates.
-
Wash the cells twice with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the stable isotope.
-
-
Metabolite Extraction:
-
At each time point, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each plate.
-
Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis for Labeled this compound
This protocol provides a general framework for the detection and quantification of stable isotope-labeled this compound using LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like this compound.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, monitor the transitions for both unlabeled and labeled this compound. The specific m/z values will depend on the isotope used.
-
Example for ¹³C₅,¹⁵N₂-Glutamate labeling:
-
Unlabeled this compound: Precursor ion (m/z) -> Fragment ion (m/z)
-
Labeled this compound: Precursor ion (m/z + 7) -> Fragment ion (m/z + 5)
-
-
-
High-Resolution MS: For instruments like Q-TOF or Orbitrap, extract the exact mass of the unlabeled and labeled this compound.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Relative Abundance of Labeled this compound Over Time
| Time (hours) | % Labeled this compound (¹³C₅,¹⁵N₂-Glutamate) |
| 0 | 0 |
| 2 | 15.2 ± 2.1 |
| 4 | 35.8 ± 3.5 |
| 8 | 68.4 ± 5.2 |
| 12 | 85.1 ± 4.8 |
| 24 | 95.3 ± 2.9 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Concentration of this compound and Precursors Under Different Conditions
| Condition | This compound (µM) | L-Glutamate (µM) | L-2-Aminobutyrate (µM) | Glycine (µM) |
| Control | 2.5 ± 0.3 | 150.2 ± 12.5 | 15.8 ± 1.9 | 250.1 ± 20.7 |
| Oxidative Stress | 5.8 ± 0.7 | 125.6 ± 10.1 | 25.4 ± 2.8 | 245.3 ± 18.9 |
| GCL Inhibitor | 0.4 ± 0.1 | 148.9 ± 11.8 | 16.2 ± 2.0 | 252.6 ± 21.3 |
Data are presented as mean ± standard deviation (n=4).
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Stable Isotope Labeling.
Logical Relationship: this compound vs. Glutathione Synthesis
Caption: Competition for enzymes in synthesis pathways.
Conclusion
Stable isotope labeling is an indispensable tool for delineating the dynamics of this compound synthesis and its interplay with glutathione metabolism. The protocols and guidelines presented here provide a robust framework for researchers to investigate the functional significance of this compound in health and disease, and to evaluate its potential as a therapeutic target or biomarker. The use of clear data presentation and visualization will enhance the interpretation and communication of experimental findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Production of this compound Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. This compound is a glutathione regulating tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Ophthalmic Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine), a tripeptide analog of glutathione, has emerged as a significant biomarker in various physiological and pathological processes. Unlike glutathione, this compound lacks a thiol group, rendering it inactive in redox cycling. However, its synthesis is intrinsically linked to the glutathione biosynthetic pathway, making it a sensitive indicator of glutathione depletion and oxidative stress.[1][2] Recent studies have also implicated this compound in neurotransmission, challenging the long-held view of dopamine as the exclusive neurotransmitter controlling motor function. Given its expanding biological significance, the accurate and efficient quantification of this compound in biological samples is of paramount importance in research and drug development.
Principle of this compound Detection by Competitive ELISA
A competitive ELISA is the most suitable format for detecting small molecules like this compound. The principle of this assay is based on the competition between unlabeled this compound in the sample and a fixed amount of labeled (e.g., biotinylated or enzyme-conjugated) this compound for a limited number of binding sites on a specific anti-ophthalmic acid antibody coated onto a microplate.
The assay proceeds as follows:
-
A microplate is coated with a capture antibody specific for this compound.
-
The sample containing an unknown amount of this compound is added to the wells, along with a known amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
The this compound in the sample and the this compound-HRP conjugate compete for binding to the capture antibody.
-
After an incubation period, the unbound reagents are washed away.
-
A substrate for the enzyme is added, which is converted into a colored product.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample will result in less binding of the this compound-HRP conjugate and, therefore, a weaker color signal.
Hypothetical this compound Competitive ELISA Kit
While a commercial kit is not currently available, a typical kit would contain the following components:
| Component | Description |
| Anti-Ophthalmic Acid Antibody Coated Microplate | 96-well plate pre-coated with a monoclonal or polyclonal antibody specific for this compound. |
| This compound Standard | Lyophilized this compound of known concentration for generating a standard curve. This compound standard can be sourced from suppliers like Sigma-Aldrich. |
| This compound-HRP Conjugate | This compound conjugated to Horseradish Peroxidase. |
| Assay Diluent | Buffer for diluting the standard and samples. |
| Wash Buffer (10X) | Concentrated buffer for washing the plate. |
| TMB Substrate | 3,3',5,5'-Tetramethylbenzidine, a chromogenic substrate for HRP. |
| Stop Solution | Acidic solution (e.g., 2N H₂SO₄) to stop the enzymatic reaction. |
| Plate Sealer | For sealing the plate during incubation steps. |
Experimental Protocols
Reagent Preparation
-
This compound Standards: Reconstitute the lyophilized this compound Standard with Assay Diluent to create a stock solution. Prepare a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 ng/mL).
-
This compound-HRP Conjugate: Dilute the concentrated conjugate to its working concentration with Assay Diluent as per the hypothetical kit's instructions.
-
Wash Buffer: Dilute the 10X Wash Buffer to 1X with deionized water.
Assay Procedure
-
Add Standards and Samples: Add 50 µL of the prepared this compound Standards and samples to the appropriate wells of the Anti-Ophthalmic Acid Antibody Coated Microplate.
-
Add this compound-HRP Conjugate: Add 50 µL of the diluted this compound-HRP Conjugate to each well.
-
Incubate: Seal the plate and incubate for 1-2 hours at room temperature on a microplate shaker.
-
Wash: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.
-
Add Substrate: Add 100 µL of TMB Substrate to each well.
-
Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation and Analysis
The concentration of this compound in the samples is determined by interpolating from a standard curve.
Typical Standard Curve
A standard curve is generated by plotting the absorbance at 450 nm against the corresponding concentration of the this compound Standards.
| This compound (ng/mL) | Absorbance (450 nm) |
| 0 | 1.850 |
| 0.1 | 1.620 |
| 0.5 | 1.250 |
| 1 | 0.980 |
| 5 | 0.550 |
| 10 | 0.320 |
| 50 | 0.150 |
Sample Data Calculation
The concentration of this compound in a sample is calculated from the standard curve using the absorbance value of the sample.
| Sample ID | Absorbance (450 nm) | Calculated Concentration (ng/mL) |
| Sample 1 | 0.850 | 1.5 |
| Sample 2 | 1.100 | 0.7 |
| Sample 3 | 0.400 | 8.2 |
Visualization of Pathways and Workflows
This compound Synthesis Pathway
The synthesis of this compound is closely linked to the glutathione (GSH) synthesis pathway, utilizing the same enzymes: glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS). The availability of the precursor amino acid, 2-aminobutyrate, is a key regulating factor.
Caption: this compound and glutathione synthesis pathways.
Experimental Workflow for this compound Competitive ELISA
The following diagram illustrates the step-by-step workflow for the competitive ELISA.
Caption: Competitive ELISA workflow for this compound.
Conclusion
The development of a robust and reliable ELISA for this compound would significantly benefit researchers across various disciplines. This document provides a foundational framework for understanding the principles and a hypothetical protocol for such an assay. While awaiting the commercial availability of a dedicated kit, this guide can serve as a valuable resource for those interested in developing their own this compound immunoassay, thereby facilitating further research into the multifaceted roles of this intriguing molecule.
References
Sensitive Analysis of Ophthalmic Acid via Chemical Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophthalmic acid (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of glutathione where the cysteine residue is replaced by L-2-aminobutyrate. As a result, this compound lacks the thiol group, which is crucial for the antioxidant functions of glutathione. The biosynthesis of this compound is carried out by the same enzymes responsible for glutathione synthesis. Its levels in biological matrices can serve as a sensitive biomarker for monitoring hepatic glutathione consumption and oxidative stress. Accurate and sensitive quantification of this compound is therefore critical in toxicology studies and in the development of therapeutic agents that may impact oxidative balance.
This document provides detailed application notes and protocols for the sensitive analysis of this compound in biological samples using chemical derivatization coupled with mass spectrometry. Two primary methods are detailed: a polyethylene glycol (PEG)-based derivatization for analysis by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS), and a two-step derivatization method for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A non-derivatization HPLC-MS/MS method is also included for comparison.
Quantitative Data Summary
The following table summarizes the quantitative performance of different analytical methods for the determination of this compound.
| Analytical Method | Derivatization Reagent | Matrix | LLOQ/LOD | Linearity Range | Precision (%RSD) | Reference |
| HILIC-MS | PEG-NHS Ester | Human Plasma | LOD: 0.67 nM, LOQ: 2.2 nM | Not Specified | Intra- and inter-day < 8.5% | [1][2] |
| GC-MS | HCl/CH₃OH & PFPA | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| HPLC-MS/MS | None | Cell Culture Medium | LLOQ: 1 ng/mL | Up to 5 µg/mL | Within-day < 15%, Between-day < 9% | [4] |
| HPLC-MS/MS | None | Rat Plasma | LLOQ: 25 ng/mL | Up to 5 µg/mL | Within- and between-batch < 21% | [4][5] |
Experimental Protocols
Protocol 1: PEG-Based Derivatization for Sensitive Analysis by HILIC-MS
This protocol describes the derivatization of the primary amine of this compound with a polyethylene glycol (PEG) reagent containing an N-hydroxysuccinimide (NHS) ester. This derivatization increases the molecular volume of the analyte, improving its retention on a HILIC column and enhancing detection sensitivity in negative ion mode ESI-MS.[6][1][2]
Materials:
-
This compound standard
-
PEG-NHS Ester reagent (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HILIC column
-
LC-MS/MS system with ESI source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a 10 mM solution of PEG-NHS Ester in ACN.
-
Add 50 µL of 50 mM ammonium formate buffer (pH 8.0).
-
Vortex briefly to mix.
-
Incubate at room temperature for 30-60 minutes.
-
Stop the reaction by adding 5 µL of 1% formic acid.
-
-
HILIC-MS Analysis:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: ESI in negative ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transition for PEG-derivatized this compound.
-
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol details a two-step derivatization procedure for this compound for subsequent analysis by GC-MS. The carboxylic acid groups are first esterified, followed by acylation of the amine group. For this compound, the order of derivatization is esterification followed by acylation.[3]
Materials:
-
This compound standard
-
2 M HCl in Methanol (CH₃OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Hexane
-
Ultrapure water
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Aqueous samples containing this compound should be dried completely under a stream of nitrogen.
-
-
Step 1: Esterification:
-
To the dried sample, add 100 µL of 2 M HCl in CH₃OH.
-
Seal the reaction vial tightly.
-
Heat at 80°C for 20 minutes.
-
After cooling to room temperature, evaporate the reagent under a stream of nitrogen.
-
-
Step 2: Acylation:
-
To the dried, esterified sample, add 100 µL of a 1:4 (v/v) mixture of PFPA and ethyl acetate.
-
Seal the reaction vial tightly.
-
Heat at 65°C for 30 minutes.
-
After cooling to room temperature, evaporate the reagent and solvent under a stream of nitrogen.
-
-
Extraction and GC-MS Analysis:
-
Reconstitute the dried derivative in 100 µL of hexane (or another suitable non-polar solvent).
-
Inject 1-2 µL into the GC-MS.
-
GC Column: A mid-polarity column (e.g., DB-5ms) is suitable.
-
Oven Program: Optimize the temperature program to ensure good separation of the derivatized analyte from any byproducts. A typical starting point is 70°C, hold for 2 min, then ramp to 280°C at 10°C/min.
-
MS Detection: Use Electron Ionization (EI) or Negative Chemical Ionization (NCI) for detection. NCI may provide higher sensitivity. Monitor characteristic fragment ions for the derivatized this compound.
-
Signaling Pathway Context
This compound synthesis is directly linked to the glutathione biosynthesis pathway. Under conditions of cysteine depletion, the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) utilize L-2-aminobutyrate as a substrate instead of cysteine, leading to the production of this compound. Therefore, an increase in the this compound to glutathione ratio can be indicative of oxidative stress and depletion of the cellular cysteine pool.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Ophthalmic Acid in Human Plasma
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of ophthalmic acid in human plasma samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in fresh human plasma at different temperatures?
A1: The stability of this compound in human plasma is temperature-dependent. At warmer temperatures, such as 37°C, there is a significant decrease in this compound concentration over a relatively short period. In one study, a notable degradation of this compound was observed after 120 minutes at 37°C.[1][2][3] At 4°C, the degradation is less pronounced but may still occur over time.[1] Therefore, it is crucial to process and analyze plasma samples for this compound determination as quickly as possible.
Q2: What are the recommended storage conditions for long-term stability of this compound in human plasma?
A2: While specific long-term stability data for this compound in human plasma is limited, general best practices for peptide biomarkers suggest storage at ultra-low temperatures to minimize degradation. For long-term storage, it is recommended to keep plasma samples at -80°C.[4] Storing samples at -20°C may be suitable for shorter durations, but -80°C is preferable to ensure the integrity of the analyte over extended periods.[5]
Q3: How do freeze-thaw cycles affect the concentration of this compound in plasma samples?
Q4: What is the most critical step in plasma sample preparation to ensure the stability of this compound?
A4: The most critical step is immediate deproteinization of the plasma sample.[1] this compound is susceptible to enzymatic degradation in plasma.[1][2][3] Therefore, promptly after centrifugation to obtain plasma, proteins should be precipitated using a suitable agent (e.g., acetonitrile or a trichloroacetic acid solution) to inactivate enzymes and prevent the degradation of this compound.
Troubleshooting Guides
Low or No Detection of this compound
| Potential Cause | Troubleshooting Steps |
| Degradation during sample handling | - Ensure blood samples are collected in appropriate anticoagulant tubes (e.g., EDTA). - Centrifuge blood samples promptly at 4°C to separate plasma. - Immediately deproteinize the plasma after separation. |
| Improper storage | - For short-term storage (hours), keep plasma on ice or at 4°C. - For long-term storage, store aliquots at -80°C. - Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Issues with analytical method (LC-MS/MS) | - Verify the sensitivity and calibration of the LC-MS/MS instrument. - Ensure the mobile phases are correctly prepared and of high purity. - Check for any matrix effects that may be suppressing the this compound signal. - Confirm the correct mass transitions are being monitored for this compound and the internal standard. |
High Variability in this compound Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample processing time | - Standardize the time between blood collection, centrifugation, and deproteinization for all samples. |
| Pre-analytical variables | - Ensure consistent patient conditions prior to blood draw (e.g., fasting state), as this can influence endogenous metabolite levels. |
| Inaccurate pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous fluids like plasma. |
| Instrumental drift | - Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance. |
Data Presentation
Table 1: Short-Term Stability of this compound in Human Plasma
| Temperature | Incubation Time (minutes) | Mean Remaining this compound (%) | Reference |
| 37°C | 5 | ~100 | [1] |
| 37°C | 30 | ~90 | [1] |
| 37°C | 60 | ~85 | [1] |
| 37°C | 120 | 74.6 | [1][2][3] |
| 4°C | 120 | No significant decrease | [1] |
Experimental Protocols
Protocol for Short-Term Stability Assessment of this compound in Human Plasma
-
Blood Collection: Collect venous blood samples from healthy volunteers into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at a low speed (e.g., 1500 x g) for 10 minutes at 4°C to separate the plasma.
-
Sample Aliquoting: Pool the plasma and aliquot into microcentrifuge tubes.
-
Incubation:
-
Incubate one set of aliquots in a water bath at 37°C.
-
Incubate a second set of aliquots on ice or in a refrigerator at 4°C.
-
-
Time Points: At specified time points (e.g., 0, 5, 30, 60, and 120 minutes), remove an aliquot from each temperature condition.
-
Deproteinization: Immediately add a deproteinizing agent (e.g., three volumes of ice-cold acetonitrile) to the plasma aliquot. Vortex thoroughly.
-
Centrifugation: Centrifuge the deproteinized sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
-
Analysis: Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.[8]
Visualizations
Caption: Experimental Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inaccurate this compound Results.
References
- 1. Ophthalmate detection in human plasma with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming matrix effects in ophthalmic acid quantification
Welcome to the technical support center for ophthalmic acid quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on mitigating matrix effects in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound in biological matrices.
Problem 1: Poor peak shape, peak splitting, or retention time shifts for this compound.
-
Possible Cause: Matrix components, such as phospholipids, may be co-eluting with this compound, affecting its interaction with the stationary phase. This can alter the local pH in the mobile phase as the analyte interacts with the column.
-
Solution:
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation (PPT).[1][2]
-
Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to improve the separation of this compound from matrix components.[3][4] Using a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), can also be effective for retaining and separating polar compounds like this compound.[5]
-
Workflow for Troubleshooting Peak Shape Issues:
Caption: Troubleshooting workflow for poor peak shape.
-
Problem 2: Inconsistent results, high variability, or poor reproducibility in this compound quantification.
-
Possible Cause: This is often a direct consequence of uncompensated matrix effects, where ion suppression or enhancement varies between samples.[6][7] The composition of the matrix can differ slightly from sample to sample, leading to this variability.[8]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[9][10][11] A SIL-IS for this compound will co-elute and experience the same ionization effects as the analyte, allowing for accurate correction.[12][13]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., plasma from a control animal).[3] This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[1][9] However, this may compromise the limit of quantification.[8]
-
Problem 3: Low signal intensity or failure to meet required sensitivity (High LLOQ).
-
Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components compete with this compound for ionization in the mass spectrometer source.[3][5] Phospholipids are common culprits in biological samples.[1]
-
Solution:
-
Enhance Sample Cleanup: Focus on removing phospholipids. Protein precipitation with acetonitrile is more effective at removing phospholipids than methanol.[1] Specialized phospholipid removal plates or cartridges can also be used.
-
Optimize MS Conditions: Adjust ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for this compound.[8]
-
Chromatographic Separation: Ensure that this compound is chromatographically separated from the region where most phospholipids elute (the "phospholipid blob"). A post-column infusion experiment can identify these regions of ion suppression.[5]
Caption: Strategy to mitigate ion suppression.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix.[3] In the context of this compound quantification, components like salts, proteins, and especially phospholipids in biological fluids can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[6][5] This leads to inaccurate and unreliable quantification.[7]
Q2: What is the best internal standard to use for this compound analysis?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d5).[9][11] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation, chromatography, and ionization.[12][13] This allows it to effectively compensate for matrix effects and other sources of experimental variability.[10] A mass difference of at least 3 mass units is generally recommended to avoid spectral overlap.[11]
Q3: Which sample preparation technique is most effective for reducing matrix effects in plasma or ocular tissue samples?
A: While protein precipitation (PPT) is simple and fast, it is often insufficient for removing all interfering components, particularly phospholipids.[1][5] For this compound quantification, more selective techniques are recommended:
-
Solid-Phase Extraction (SPE): Offers superior cleanup by selectively retaining the analyte while washing away interferences.[2][14]
-
Liquid-Liquid Extraction (LLE): Can also be effective at separating this compound from many matrix components based on partitioning between two immiscible liquids.[1]
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[5] | Non-selective, may not remove phospholipids.[1][5] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Can be highly selective, removes salts.[15] | Labor-intensive, can be difficult to automate.[15] | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, can concentrate the analyte.[14] | Requires method development.[14] | High |
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A: The most common method is the post-extraction spike analysis.[8] This involves comparing the response of this compound spiked into a blank, extracted matrix sample to the response of this compound in a neat solution (e.g., mobile phase).
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. According to regulatory guidelines, the impact of matrix effects should be assessed and minimized.[16]
Q5: What are the typical validation parameters I need to assess for an this compound bioanalytical method?
A: According to guidelines from regulatory bodies like the EMA and FDA, a full validation for a bioanalytical method should include:
-
Matrix Effect[16]
-
Recovery
-
Carry-over[18]
-
Dilution Integrity[17]
-
Stability (freeze-thaw, bench-top, long-term)
| Parameter | Typical Acceptance Criteria (for QCs) |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). |
| Precision (CV%) | Should not exceed 15% (20% at LLOQ).[17][18] |
| LLOQ Response | At least 5 times the response of a blank sample. |
| Carry-over | Response in a blank after a high concentration sample should be ≤20% of the LLOQ response.[18] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
Objective: To qualitatively identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.[5]
-
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-piece connector
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank extracted matrix sample (e.g., plasma extract after protein precipitation)
-
-
Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Set up the post-column infusion: Use a syringe pump to continuously infuse the this compound standard solution at a low flow rate (e.g., 5-10 µL/min) into the mobile phase stream via a T-piece placed between the column outlet and the mass spectrometer inlet.[5]
-
Monitor the this compound signal in the mass spectrometer until a stable baseline is achieved.
-
Inject the blank extracted matrix sample onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.
-
-
Data Analysis:
-
Examine the chromatogram of the infused standard.
-
A stable, flat baseline indicates no matrix effects.
-
A dip or decrease in the baseline indicates a region of ion suppression.[5]
-
An increase in the baseline indicates a region of ion enhancement.
-
The goal is to adjust the chromatography so that the this compound peak elutes in a region with no or minimal ion suppression.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Objective: To clean up a biological sample (e.g., plasma) for this compound quantification, removing proteins and phospholipids.
-
Materials:
-
Mixed-mode or polymeric SPE cartridges/plates
-
Plasma sample
-
Internal Standard (this compound SIL-IS)
-
Acidic solution (e.g., 2% formic acid in water)
-
Methanol
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
-
SPE vacuum manifold or positive pressure processor
-
-
Procedure (Example for a mixed-mode cation exchange SPE):
-
Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% formic acid. Add the SIL-IS. Vortex to mix.
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[15]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. buchem.com [buchem.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Ophthalmic Acid Detection in Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of ophthalmic acid (OPH) in serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured in serum?
A1: this compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analog of glutathione (GSH). It is synthesized by the same enzymes as GSH, glutamate-cysteine ligase and glutathione synthetase.[1] The measurement of this compound in serum has been explored as a potential biomarker for hepatic GSH depletion and oxidative stress.[1] However, it is important to note that the correlation between increased this compound and glutathione depletion is not always consistent.[2]
Q2: What is the most common analytical method for this compound detection in serum?
A2: The most common and reliable method for the quantification of this compound in serum is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for measuring the typically low physiological concentrations of this compound in serum.[3][4]
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To improve sensitivity, several strategies can be employed:
-
Derivatization: Chemical derivatization of this compound can enhance its ionization efficiency and chromatographic retention. A particularly effective method is derivatization with a polyethylene glycol (PEG) reagent containing an N-hydroxysuccinimide ester, which increases the molecular volume of the analyte and improves detection by HILIC-ESI-MS.[5][6]
-
Optimized Sample Preparation: Efficient extraction and cleanup of the serum sample are critical to reduce matrix effects and improve signal-to-noise. This includes protein precipitation and potentially solid-phase extraction (SPE).
-
LC-MS/MS Parameter Optimization: Fine-tuning of mass spectrometer parameters, such as ionization source settings (e.g., capillary voltage, gas flow, temperature) and collision energy for multiple reaction monitoring (MRM), is essential for maximizing signal intensity.[7]
Q4: What are the critical pre-analytical steps for this compound measurement in serum?
A4: Proper sample handling is crucial for accurate this compound quantification. Due to potential enzymatic degradation, it is mandatory to process blood samples immediately after collection.[8] This includes prompt centrifugation to separate serum and immediate deproteinization to inactivate enzymes.[8] Samples should be stored at -80°C until analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Signal | Inefficient extraction from serum. | Optimize the protein precipitation step. Using ice-cold methanol or a 5% (w/v) 5-sulphosalicylic acid solution are common methods.[3] Ensure complete mixing and adequate centrifugation to separate the protein pellet. |
| Degradation of this compound. | Process samples immediately after collection.[8] Keep samples on ice during preparation and store them at -80°C. Avoid repeated freeze-thaw cycles. | |
| Suboptimal LC-MS/MS parameters. | Systematically optimize MS parameters by infusing a standard solution of this compound. Adjust the mobile phase composition to ensure proper retention and elution from the LC column.[7] | |
| Ion suppression due to matrix effects. | Improve sample cleanup using solid-phase extraction (SPE) after protein precipitation.[9] Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Poor Peak Shape | Column overload. | Dilute the sample extract before injection. |
| Contamination of the LC column or system. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Inappropriate mobile phase. | Ensure the mobile phase pH and organic content are suitable for the column and analyte. For HILIC, proper column equilibration is critical. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Standardize the sample preparation protocol, ensuring consistent volumes, incubation times, and temperatures. |
| Matrix effects varying between samples. | Employ a stable isotope-labeled internal standard to normalize for variations in extraction recovery and matrix effects. | |
| Instrument instability. | Perform regular maintenance and calibration of the LC-MS/MS system. Monitor system suitability by injecting a standard sample at the beginning and end of each batch. | |
| Carryover | Contamination from a previous high-concentration sample. | Inject blank samples after high-concentration samples to check for carryover. Optimize the autosampler wash method by using a strong solvent. |
Quantitative Data
Table 1: Comparison of this compound Detection Methods in Plasma/Serum
| Method | LLOQ | Precision (%RSD) | Key Advantages | Reference |
| HPLC-MS/MS | 1 ng/mL (in cell culture medium) | <15% (within day), <9% (between day) | High specificity and sensitivity. | [3][4] |
| 25 ng/mL (in rat plasma) | <21% (within and between batch) | [3][4] | ||
| HILIC-MS/MS with PEG Derivatization | 0.67 nM (1.67 fmol on column) | <8.5% (intra- and inter-day) | Significantly improved sensitivity. | [5][6] |
Table 2: Recovery and Matrix Effect Data for this compound Analysis
| Sample Preparation Method | Analyte Recovery | Matrix Effect | Key Considerations | Reference |
| Protein Precipitation (Methanol) | 86.87–102.51% (for a similar small molecule) | <15% | Simple and fast, but may have residual matrix effects. | [10] |
| Solid-Phase Extraction (SPE) | Generally higher than LLE | Reduced matrix effects | Provides cleaner extracts compared to protein precipitation alone. | [9] |
Experimental Protocols
Protocol 1: this compound Detection in Serum using HPLC-MS/MS
This protocol is a general guideline based on commonly used methods.[3][8]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, add 150 µL of ice-cold methanol containing a stable isotope-labeled internal standard for this compound.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A C18 reversed-phase column or a HILIC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Optimize the gradient to ensure good separation of this compound from other endogenous compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.
-
Protocol 2: High-Sensitivity this compound Detection with PEG Derivatization and HILIC-MS/MS
This protocol is based on a method designed to significantly increase detection sensitivity.[5][6]
-
Sample Preparation and Derivatization:
-
Perform protein precipitation as described in Protocol 1.
-
After evaporation, reconstitute the sample in a suitable buffer (e.g., borate buffer, pH 8.0).
-
Add the PEG-NHS ester derivatization reagent to the sample.
-
Incubate the reaction mixture (e.g., 60 minutes at room temperature).
-
Quench the reaction by adding a small amount of an amine-containing solution (e.g., Tris buffer).
-
The derivatized sample is then ready for HILIC-MS/MS analysis.
-
-
HILIC-MS/MS Analysis:
-
LC System: HPLC or UHPLC system.
-
Column: A HILIC column (e.g., amide or silica-based).
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95% acetonitrile, 5% ammonium formate buffer).
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate buffer).
-
Gradient: Start with a high percentage of organic solvent and gradually increase the aqueous component to elute the derivatized this compound.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in negative mode is often preferred for PEG-derivatized compounds.
-
MRM Transitions: Optimize the MRM transitions for the PEG-derivatized this compound.
-
Visualizations
Caption: Biosynthesis pathway of this compound.
Caption: Experimental workflow for this compound detection.
References
- 1. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Sensitive Analysis for this compound by PEG-Based Derivatization Method with HILIC-MS [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ophthalmate detection in human plasma with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophthalmic Acid Mass Spectrometry
Welcome to the Technical Support Center for ophthalmic acid mass spectrometry analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section is designed to help you resolve specific issues you may encounter during the analysis of this compound by mass spectrometry.
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
Q: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors throughout the analytical workflow. A systematic check of your sample preparation, chromatography, and mass spectrometer settings is necessary.
Possible Causes and Troubleshooting Steps:
-
Sample Stability: this compound in biological samples can be subject to enzymatic degradation. It is crucial to process samples promptly and keep them cold. For plasma samples, immediate deproteinization after collection is mandatory to halt enzymatic activity.
-
Sample Preparation Inefficiencies:
-
Protein Precipitation: While simple, protein precipitation with solvents like methanol or acetonitrile may not be sufficient to remove all interfering substances, leading to ion suppression. Ensure complete protein precipitation by using an adequate volume of cold solvent and sufficient vortexing.
-
Matrix Effects: Complex biological matrices can significantly suppress the ionization of this compound. Consider more rigorous sample cleanup methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components like phospholipids.
-
-
Chromatographic Issues:
-
Poor Retention: this compound is a polar molecule. If using reversed-phase chromatography, ensure your mobile phase composition is optimized for its retention. A highly aqueous initial mobile phase is typically required.
-
Column Overload: Injecting a sample that is too concentrated can lead to poor peak shape and a decrease in signal intensity.
-
-
Mass Spectrometer Settings:
-
Incorrect MRM Transitions: Verify that you are using the correct precursor and product ion m/z values for this compound.
-
Suboptimal Source Conditions: The efficiency of ionization is highly dependent on the ion source parameters. Optimize the capillary voltage, gas flows (nebulizer, auxiliary, and curtain gas), and source temperature for this compound.
-
Issue 2: High Background Noise or Presence of Interfering Peaks
Q: My chromatogram shows a high baseline or several peaks that are interfering with the this compound peak. How can I identify and eliminate these interferences?
A: High background and interfering peaks can originate from the sample matrix, the LC system, or contaminated reagents. Identifying the source is key to resolving the issue.
Identifying and Mitigating Interferences:
-
Isobaric Interferences: While glutathione is not an isobaric interference for this compound due to their different molecular weights, other endogenous metabolites could potentially have the same nominal mass.
-
Northis compound: An analog of this compound where 2-aminobutyrate is replaced by alanine, has a different molecular weight and should be chromatographically separable.
-
Metabolite Interferences: In some cases, metabolites of co-administered drugs or other endogenous compounds can have the same precursor and product ion m/z as the analyte or its internal standard.[1] High-resolution mass spectrometry can be a valuable tool to identify such interferences.
-
-
Matrix-Related Interferences: Phospholipids are a major source of interference in plasma and serum samples, often causing ion suppression.
-
Improved Sample Cleanup: Employing sample preparation techniques specifically designed to remove phospholipids, such as HybridSPE®, can significantly reduce these interferences.
-
Chromatographic Separation: Optimize your LC gradient to separate this compound from the region where phospholipids typically elute.
-
-
System Contamination:
-
Carryover: If you observe the this compound peak in blank injections, it indicates carryover from a previous high-concentration sample. Ensure your autosampler wash procedure is effective.
-
Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions related to this compound analysis.
Q1: What are the typical precursor and product ions for this compound in LC-MS/MS analysis?
A: For tandem mass spectrometry analysis of this compound (molar mass: 289.29 g/mol ), the protonated molecule [M+H]⁺ is typically selected as the precursor ion in positive ionization mode.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| This compound | 290.3 | Specific product ions need to be determined empirically by infusing a standard solution and performing a product ion scan. Common fragments would result from the loss of the glycine residue or other neutral losses. |
Note: The optimal collision energy for each transition must be determined experimentally on your specific instrument.
Q2: How does glutathione interfere with this compound analysis?
A: Glutathione (GSH) has a molecular weight of 307.32 g/mol . Therefore, its protonated molecule [M+H]⁺ at m/z 308.3 is distinct from that of this compound at m/z 290.3. This means that glutathione is not a direct isobaric interference for this compound. However, due to their structural similarity and co-existence in biological samples, poor chromatographic separation could potentially lead to matrix effects where high concentrations of glutathione might suppress the ionization of this compound.
Q3: What is the best sample preparation method to minimize matrix effects for this compound in plasma?
A: The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix.
| Method | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May not remove all matrix components, leading to potential ion suppression. |
| Liquid-Liquid Extraction (LLE) | Can provide cleaner extracts than PPT. | Requires optimization of solvents and can be more time-consuming. |
| Solid-Phase Extraction (SPE) | Offers the most effective removal of interferences, leading to the cleanest extracts and minimal matrix effects. | More complex and costly than PPT and LLE. |
For highly sensitive and accurate quantification, Solid-Phase Extraction (SPE) is generally the recommended method.
Q4: Is a stable isotope-labeled internal standard available for this compound?
A: Currently, a commercially available stable isotope-labeled (SIL) internal standard for this compound is not readily found in major supplier catalogs. For quantitative bioanalysis requiring high accuracy and precision, the use of a SIL internal standard is highly recommended to compensate for matrix effects and variations in instrument response. In the absence of a commercial source, researchers may need to consider custom synthesis of a SIL this compound.
Experimental Protocols
This section provides a detailed methodology for a key experiment in this compound analysis.
Protocol: Sample Preparation of Plasma for this compound Analysis by Protein Precipitation
This protocol provides a basic method for the extraction of this compound from plasma. For more demanding applications, further optimization or the use of LLE or SPE is recommended.
Materials:
-
Plasma samples
-
Ice-cold methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a clean microcentrifuge tube, add 50 µL of plasma.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
This compound and Glutathione Biosynthesis Pathway
The following diagram illustrates the shared enzymatic pathway for the synthesis of this compound and glutathione. The availability of the precursors, L-cysteine and L-2-aminobutyrate, is a key factor in determining the relative production of each tripeptide.
Troubleshooting Workflow for Poor Signal Intensity
This logical diagram outlines a step-by-step approach to diagnosing the cause of weak or absent this compound signals.
References
Technical Support Center: Optimizing Chromatografic Separation of Ophthalmic Acid and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of ophthalmic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for analyzing this compound and its analogs?
A1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most prevalent methods for the quantification of this compound.[1][2][3] Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed to achieve better retention and separation.[1][4] Reversed-phase (RP) HPLC can also be used, but often requires mobile phase modifications to retain these polar compounds effectively.[5]
Q2: What are the key challenges in the chromatographic analysis of this compound?
A2: The primary challenges include:
-
Poor retention in reversed-phase systems: this compound is a polar molecule and thus has low retention on traditional non-polar stationary phases like C18.[6]
-
Co-elution with other endogenous compounds: Biological samples are complex, and achieving adequate resolution from other similar molecules can be difficult.
-
Low sensitivity: Detecting low concentrations of this compound, especially in biological matrices, requires highly sensitive instrumentation like tandem mass spectrometry.[1][7][8]
-
Matrix effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.
-
Peak tailing: As an acidic peptide, this compound can interact with residual silanol groups on silica-based columns, leading to asymmetrical peak shapes.[9][10]
Q3: How can I improve the retention of this compound in reversed-phase HPLC?
A3: To improve retention of polar compounds like this compound in RP-HPLC, consider the following:
-
Use a polar-endcapped or polar-embedded column: These columns are designed to provide better retention for polar analytes.
-
Optimize the mobile phase:
-
Increase the aqueous portion: A higher percentage of water in the mobile phase will increase retention on a C18 column.[11]
-
Adjust the pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or acetic acid) can suppress the ionization of the carboxylic acid groups in this compound, making it less polar and increasing its retention.[5][12]
-
Use ion-pairing reagents: Additives like trifluoroacetic acid (TFA) can pair with the charged groups on this compound, increasing its hydrophobicity and retention. However, TFA can suppress ionization in MS detection.[13] A less suppressive alternative is a small amount of heptafluorobutyric acid (HFBA) mixed with formic acid.[14]
-
-
Consider HILIC or mixed-mode chromatography: These techniques are specifically designed for the retention and separation of polar compounds.[15][16]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Peak Tailing)
Q: My this compound peak is tailing. What are the possible causes and how can I fix it?
A: Peak tailing for acidic analytes like this compound is a common issue. Here’s a step-by-step guide to troubleshoot this problem:
-
Logical Troubleshooting Workflow for Peak Tailing
Caption: Logical workflow for diagnosing and resolving peak tailing issues.
-
Detailed Solutions:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica stationary phase can interact with the polar functional groups of this compound, causing tailing.
-
Lower Mobile Phase pH: Add 0.1% formic acid or acetic acid to your mobile phase to protonate the silanol groups and reduce these interactions.[17]
-
Use an End-Capped Column: Modern columns are often "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped column.[9]
-
Mobile Phase Additives: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups. However, be aware that TEA can affect MS sensitivity.
-
-
Column Overload: Injecting too much of your sample can saturate the stationary phase.[9][18]
-
Dilute your sample: Try a 1:10 or 1:100 dilution to see if the peak shape improves.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[10]
-
Minimize tubing: Use the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to connect the components of your HPLC/UPLC system.
-
-
Column Contamination: A blocked frit or contaminated column can distort peak shape.[18]
-
Use a guard column: This will protect your analytical column from contaminants.
-
Flush the column: If you suspect contamination, try flushing the column according to the manufacturer's instructions.
-
-
Issue 2: Poor Resolution
Q: I am having trouble separating this compound from its analogs or other endogenous compounds. How can I improve the resolution?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
-
Strategies to Improve Resolution
Caption: Key parameters to adjust for improving chromatographic resolution.
-
Detailed Solutions:
-
Optimize Selectivity:
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order of your compounds.[5]
-
Adjust Mobile Phase pH: Small changes in pH can affect the ionization state of this compound and its analogs, leading to changes in selectivity.
-
Try a Different Stationary Phase: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase. For highly polar analogs, a HILIC or mixed-mode column may provide a completely different and better selectivity.[15][19]
-
-
Increase Column Efficiency:
-
Use Smaller Particle Size Columns: UPLC columns with sub-2 µm particles offer significantly higher efficiency and resolution compared to traditional HPLC columns.[7][20]
-
Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.
-
Lower the Flow Rate: This can lead to sharper peaks and better resolution, but will also increase the analysis time.
-
-
Increase Retention Factor (k):
-
For Reversed-Phase: Decrease the percentage of the organic solvent in the mobile phase.
-
For HILIC: Increase the percentage of the organic solvent in the mobile phase.
-
-
Issue 3: Low Sensitivity
Q: My signal for this compound is very low. How can I increase the sensitivity of my LC-MS method?
A: Low sensitivity in LC-MS can be due to a variety of factors, from sample preparation to MS source conditions.
-
Enhancing LC-MS Sensitivity
Caption: A multi-faceted approach to improving LC-MS sensitivity.
-
Detailed Solutions:
-
Chromatographic Optimization:
-
Mass Spectrometer Source Optimization:
-
Source Parameters: Systematically optimize the ESI source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage, to maximize the signal for this compound.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to clean up your sample and remove matrix components that can cause ion suppression.
-
Derivatization: For very low concentrations, consider derivatizing this compound to improve its chromatographic properties and ionization efficiency. One method involves derivatizing the amino group with a polyethylene glycol (PEG) reagent.[1]
-
-
Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from methods developed for the sensitive analysis of this compound in biological fluids.[1][2]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 90% acetonitrile in water.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 60% B
-
5-6 min: 60% B
-
6-6.1 min: 60% to 90% B
-
6.1-8 min: 90% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. (These will need to be determined empirically on your instrument).
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal.
-
Protocol 2: Extraction of this compound from Liver Tissue
This protocol is a general guideline and may need optimization for your specific application. It is based on established methods for extracting small molecules from tissue.[21]
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen liver tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold 80% methanol in water with an internal standard.
-
Homogenize using a bead beater for 2-3 cycles of 45 seconds. Keep samples on ice between cycles.
-
-
Extraction and Cleanup:
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
For a cleaner sample, perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the cartridge with methanol, then water.
-
Load the supernatant.
-
Wash with an acidic solution (e.g., 0.1% formic acid in water).
-
Elute with a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for this compound analysis.
Table 1: HPLC-MS/MS Method Performance in Different Matrices [3][11]
| Parameter | Cell Culture Medium | Rat Plasma |
| LLOQ | 1 ng/mL | 25 ng/mL |
| Linearity | Up to 5 µg/mL | Up to 5 µg/mL |
| Within-day Precision | < 15% | < 21% |
| Between-day Precision | < 9% | < 21% |
| Carryover | < 1% | < 1% |
Table 2: HILIC-MS Method with Derivatization Performance in Human Plasma [1]
| Parameter | Value |
| Limit of Detection | 0.67 nM (1.67 fmol on column) |
| Intra-day Precision (RSD) | < 8.5% |
| Inter-day Precision (RSD) | < 8.5% |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. benchchem.com [benchchem.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. Peptide separation selectivity in proteomics LC-MS experiments: Comparison of formic and mixed formic/heptafluorobutyric acids ion-pairing modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mixed-mode hydrophilic interaction/cation-exchange chromatography: Separation of complex mixtures of peptides of varying charge and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mixed-mode hydrophilic interaction/cation-exchange chromatography (HILIC/CEX) of peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. mdpi.com [mdpi.com]
Troubleshooting low recovery of ophthalmic acid during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of ophthalmic acid during extraction.
Troubleshooting Guides
Q1: What are the common causes of low this compound recovery during extraction?
Low recovery of this compound can stem from several factors throughout the experimental workflow. The most common issues include:
-
Sample Degradation: this compound is susceptible to enzymatic degradation, especially in biological samples. Delays in sample processing, particularly at room temperature or higher, can lead to significant loss of the analyte.
-
Suboptimal Extraction Method: The chosen extraction method, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be optimized for the specific properties of this compound and the sample matrix.
-
Analyte Adsorption: this compound, being a small peptide, can adsorb to the surfaces of glassware and plasticware, leading to losses during sample handling and extraction steps.[1]
-
Poor Phase Separation (LLE): Incomplete separation of the aqueous and organic phases during liquid-liquid extraction can result in the loss of this compound, which may be retained in the aqueous phase.
-
Analyte Breakthrough or Irreversible Binding (SPE): In solid-phase extraction, the analyte may not be effectively retained on the sorbent (breakthrough) or may bind too strongly to be eluted completely.
Q2: How can I prevent the degradation of this compound in my samples?
Preventing degradation is crucial for accurate quantification. Here are key recommendations:
-
Immediate Processing: Process samples as quickly as possible after collection.
-
Maintain Low Temperatures: Keep samples on ice throughout the extraction procedure to minimize enzymatic activity.
-
Immediate Deproteinization: For biological fluids like plasma or tissue homogenates, immediate deproteinization is mandatory to inactivate enzymes that can degrade this compound.
Q3: My recovery is still low after addressing sample degradation. What should I check next in my extraction protocol?
If you are confident that sample degradation is minimized, the next step is to evaluate your extraction procedure.
For Liquid-Liquid Extraction (LLE):
-
Solvent Selection: Ensure the organic solvent used is appropriate for partitioning this compound. Due to its polar nature, a more polar extraction solvent or the use of ion-pairing reagents might be necessary.
-
pH Adjustment: The pH of the aqueous phase can significantly influence the charge state and, therefore, the partitioning of this compound. Experiment with adjusting the pH to neutralize the molecule and improve its extraction into the organic phase.[2]
-
Multiple Extractions: Perform multiple extractions with fresh aliquots of the organic solvent and combine the extracts to maximize recovery.
For Solid-Phase Extraction (SPE):
A systematic approach to troubleshooting SPE is to analyze the eluate from each step (load, wash, and elution) to pinpoint where the analyte is being lost.[3]
General SPE Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Analyte in Flow-Through (Breakthrough) | Sample solvent is too strong. | Dilute the sample with a weaker solvent before loading. |
| Loading flow rate is too high. | Decrease the flow rate during sample loading. | |
| Insufficient sorbent mass. | Increase the amount of sorbent in the SPE cartridge. | |
| Analyte in Wash Eluate | Wash solvent is too strong. | Use a weaker wash solvent (e.g., lower percentage of organic solvent). |
| Incorrect pH of the wash solvent. | Adjust the pH of the wash solvent to ensure the analyte remains retained on the sorbent. | |
| No Analyte in Eluate (Strong Retention) | Elution solvent is too weak. | Use a stronger elution solvent or a combination of solvents.[3] |
| Incorrect pH of the elution solvent. | Adjust the pH of the elution solvent to facilitate the elution of the analyte. | |
| Insufficient elution volume. | Use a larger volume of elution solvent or perform multiple elutions and combine the eluates.[3] |
Frequently Asked Questions (FAQs)
Q: What type of labware should I use to minimize adsorption of this compound?
A: To reduce non-specific binding, it is recommended to use polypropylene tubes and pipette tips instead of glass.[1] Materials with low-binding surfaces are also a good option.
Q: Can I improve the solubility of this compound during extraction?
A: Yes. For peptide analysis, limiting the organic concentration to no more than 75% is suggested to prevent precipitation.[1] You can also use modifiers like formic acid, trifluoroacetic acid, or ammonium hydroxide at concentrations ranging from 1% to 10% to enhance solubility.[1]
Q: What are the key chemical properties of this compound I should consider?
A: this compound (L-γ-glutamyl-L-α-aminobutyrylglycine) is a tripeptide analogue of glutathione.[4][5]
| Property | Value |
| Molecular Formula | C₁₁H₁₉N₃O₆[5] |
| Molar Mass | 289.29 g/mol [5] |
Understanding its structure as a polar tripeptide is key to selecting appropriate extraction solvents and pH conditions.
Experimental Protocols
Protocol 1: Homogenization of Ocular Tissues
This protocol provides a standardized method for the extraction and homogenization of various ocular tissues.[6][7][8]
Materials:
-
Freshly enucleated eyeballs
-
Dissecting tools (scissors, forceps)
-
Cooled pad or ice
-
Bead Ruptor homogenizer (or similar)
-
Ceramic beads (e.g., 2.8 mm diameter)
-
Homogenization buffer (e.g., 1x DPBS)
-
Microcentrifuge tubes
Procedure:
-
Place the freshly enucleated eyeball on a cooled pad.
-
Carefully dissect and isolate the ocular tissue of interest (e.g., cornea, lens, retina, vitreous humor), minimizing cross-contamination.[7]
-
Record the weight of the isolated tissue.
-
Place the tissue in a pre-chilled microcentrifuge tube containing ceramic beads and an appropriate volume of homogenization buffer (a common starting point is a 3:1 volume-to-tissue weight ratio).
-
Homogenize the tissue using a Bead Ruptor or similar instrument. Optimization of homogenization time and speed may be required for different tissue types.
-
After homogenization, centrifuge the sample to pellet any debris.
-
Collect the supernatant for subsequent extraction of this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Factors influencing this compound stability during extraction.
References
- 1. waters.com [waters.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for ophthalmic acid analysis
Technical Support Center: Ophthalmic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting guidance, and frequently asked questions (FAQs) for the analysis of this compound, a critical biomarker for hepatic glutathione (GSH) homeostasis.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control (QC) parameters for a bioanalytical method for this compound?
A1: According to guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies, the essential validation parameters for a bioanalytical method include accuracy, precision (repeatability and intermediate precision), specificity, limit of quantification (LOQ), linearity, range, and robustness.[1][2][3] Stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term) must also be thoroughly evaluated.[4][5]
Q2: What are the typical acceptance criteria for these validation parameters?
A2: Acceptance criteria ensure the method is reliable for its intended purpose.[2][6] While specific limits can depend on the application, typical criteria are summarized in the table below.
Q3: Why is specificity important, and how is it demonstrated for this compound analysis?
A3: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[1][7] For LC-MS/MS analysis of this compound, specificity is demonstrated by showing a lack of interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples (e.g., plasma from at least six different sources).[5] If potential interfering substances are known, their interference should also be assessed.[3][8]
Q4: How should I select and use an internal standard (IS) for this compound quantification?
A4: An internal standard is crucial for correcting variations during sample processing and analysis.[9][10] The ideal IS is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If unavailable, a structurally similar compound that does not interfere with the analyte and is not naturally present in the samples can be used.[9][11] The IS should be added to all samples, standards, and quality controls at a consistent concentration as early as possible in the sample preparation process to account for variability.[9]
Q5: What are the critical considerations for sample collection and handling of this compound?
A5: this compound concentrations can be affected by enzymatic degradation.[12] Studies have shown that delays in sample processing can lead to a significant decrease in this compound concentrations, particularly at warmer temperatures.[12][13] Therefore, it is mandatory to perform immediate deproteinization of samples (e.g., plasma) after collection to block enzymatic activity and ensure accurate measurements.[12] Samples should be kept at low temperatures (e.g., 4°C) before and during processing.[13]
Quantitative Data Summary
The following table summarizes typical validation parameters and their acceptance criteria for bioanalytical methods, based on regulatory guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria | ICH Guideline Reference |
| Accuracy | Closeness of the determined value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LOQ).[5] | Q2(R1)/Q2(R2) |
| Precision | Closeness of agreement among a series of measurements. | Coefficient of Variation (%CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LOQ).[2][5] | Q2(R1)/Q2(R2) |
| Linearity | Ability to elicit test results directly proportional to the analyte concentration. | Correlation coefficient (r) or coefficient of determination (r²) should be ≥ 0.99.[2][14] | Q2(R1)/Q2(R2) |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Analyte response should be at least 5 times the blank response; accuracy and precision criteria must be met.[5][14] | Q2(R1)/Q2(R2) |
| Specificity / Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix.[5] | Q2(R1)/Q2(R2) |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %CV of results under varied conditions should be within acceptable limits (e.g., ≤15%).[1][3] | Q2(R1)/Q2(R2) |
| Analyte Stability | Stability of this compound in the matrix under various storage and handling conditions. | Mean concentrations of stability samples should be within ±15% of the nominal concentration.[5] | EMA Bioanalytical Guideline |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Column overload. 4. Interference from matrix components. | 1. Wash the column with a strong solvent or replace it. 2. Adjust mobile phase pH to ensure the analyte is in a single ionic state. 3. Dilute the sample. 4. Optimize the sample preparation method (e.g., use solid-phase extraction). |
| High Variability in Results (%CV > 15%) | 1. Inconsistent sample preparation or injection volume. 2. Analyte instability during processing. 3. Improper use or degradation of the Internal Standard. 4. Fluctuations in mass spectrometer performance. | 1. Ensure consistent technique; use an autosampler.[11] 2. Keep samples on ice; minimize time between steps.[12][13] 3. Prepare fresh IS solution; ensure it's added consistently to all samples.[9] 4. Perform system suitability tests and recalibrate the instrument. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Adsorption of the analyte to containers or instrument components. 3. Analyte degradation during sample preparation. | 1. Optimize the extraction solvent or solid-phase extraction (SPE) protocol.[15] 2. Use low-adsorption vials/plates; prime the LC system. 3. Ensure immediate deproteinization and maintain low temperatures.[12] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or LC system. 2. Insufficient equilibration time for the column. 3. Detector or electronics issue. | 1. Use fresh, high-purity solvents and flush the system.[16] 2. Allow sufficient time for the column to equilibrate before starting the analytical run.[16] 3. Check electrical connections and detector settings.[16] |
| Retention Time Shift | 1. Leak in the LC system. 2. Change in mobile phase composition. 3. Column temperature fluctuation. 4. Column aging. | 1. Check all fittings for leaks. 2. Prepare fresh mobile phase and ensure proper mixing/degassing. 3. Use a column oven to maintain a constant temperature. 4. Monitor column performance with QC samples; replace if necessary. |
Visualizations: Workflows and Logic Diagrams
Caption: A typical workflow for quantitative analysis of this compound.
Caption: A decision tree for troubleshooting inconsistent analytical results.
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general methodology. Specific parameters such as gradient conditions and mass transitions must be optimized for the instrument in use.
1. Materials and Reagents
-
This compound reference standard
-
Stable Isotope Labeled Internal Standard (e.g., this compound-d5)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
96-well protein precipitation plates or microcentrifuge tubes
2. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of this compound and the internal standard (IS) in water (e.g., 1 mg/mL).
-
Perform serial dilutions from the this compound stock solution to create working standard solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare separate QC stock solutions and dilute to obtain Low, Medium, and High QC samples.
-
Prepare an IS working solution (e.g., 100 ng/mL) in water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples, calibration standards, or QCs into a 96-well plate or microcentrifuge tubes.
-
Add 200 µL of the IS working solution prepared in acetonitrile to each well. This solution serves to both precipitate proteins and add the IS.
-
Vortex the plate/tubes for 2 minutes to ensure thorough mixing and precipitation.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate or LC vials for analysis.
4. LC-MS/MS Conditions
-
LC System: Standard HPLC or UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient might start at 2% B, ramp to 95% B, hold, and then re-equilibrate. Total run time is typically 3-5 minutes.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its IS. These must be determined experimentally.
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for this compound and the IS.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of this compound in unknown samples and QCs by back-calculating from the regression equation of the calibration curve. The results of the QC samples must meet the acceptance criteria outlined in the data table.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. database.ich.org [database.ich.org]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ophthalmate detection in human plasma with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application [mdpi.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Calibration curve issues in ophthalmic acid quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of ophthalmic acid using methods like LC-MS/MS.
Troubleshooting Guides
This section offers step-by-step solutions to common issues encountered during this compound quantification.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can lead to inaccurate quantification. This guide will help you diagnose and resolve the common causes of poor linearity.
Initial Checks:
-
Visually inspect the curve: Does it plateau at high concentrations or show significant deviation at the low end?
-
Review data processing: Ensure correct integration of all calibrant peaks.
-
Examine individual data points: Are there any obvious outliers?
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Detector Saturation | 1. Reduce the concentration of the highest calibrant standards. 2. Dilute samples that are expected to have high concentrations of this compound. |
| Inappropriate Calibration Range | 1. Narrow the calibration range to the expected concentration range of your samples. 2. If the curve is non-linear at the lower end, the Lower Limit of Quantification (LLOQ) may be too low. Re-evaluate the LLOQ based on signal-to-noise ratios. |
| Incorrect Internal Standard (IS) Concentration | 1. Ensure the IS concentration is consistent across all calibrants and samples.[1] 2. The IS response should be stable and not affected by the varying concentrations of the analyte. |
| Matrix Effects | 1. Perform a matrix effect assessment by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample.[2] 2. If significant ion suppression or enhancement is observed, improve sample clean-up, adjust chromatographic conditions to separate interferences, or use a stable isotope-labeled internal standard.[2][3] |
| Analyte Adsorption or Degradation | 1. Check for loss of analyte due to adsorption to vials or tubing, especially at low concentrations. Consider using silanized glassware. 2. Evaluate the stability of this compound in the sample matrix and autosampler. One study noted a significant decrease in this compound concentrations in plasma at 37°C after 120 minutes.[4] |
Issue 2: High Variability in Quality Control (QC) Samples (%CV > 15%)
Inconsistent QC results indicate a lack of precision in the analytical method. This can stem from various stages of the experimental workflow.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | 1. Ensure precise and consistent pipetting of the internal standard and all reagents. 2. Automate sample preparation steps where possible to minimize human error. 3. Verify that the sample extraction procedure is robust and reproducible. Inconsistent recovery can lead to high variability. |
| Instrument Instability | 1. Check for fluctuations in LC pressure, which could indicate a leak or pump issue. 2. Monitor the stability of the MS spray. An unstable spray will lead to inconsistent ionization and variable signal intensity. 3. Ensure the column oven temperature is stable. |
| Internal Standard Issues | 1. The internal standard should be added as early as possible in the sample preparation process to account for variability in extraction and handling.[5] 2. A stable isotope-labeled this compound is the ideal internal standard as it will behave most similarly to the analyte during extraction and ionization. |
| Matrix Effects | 1. Differential matrix effects between individual samples can cause variability. 2. Evaluate matrix effects across different lots of the biological matrix. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor sensitivity when quantifying this compound?
-
Suboptimal Ionization: this compound is a polar molecule. Ensure that the mobile phase pH is optimized for its ionization in the MS source. For positive ESI mode, an acidic mobile phase (e.g., with formic acid) is typically used.
-
Matrix Suppression: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of this compound.[6] Improving sample clean-up or chromatographic separation can mitigate this.
-
Inefficient Extraction: The recovery of this compound from the sample matrix may be low. Evaluate different sample preparation techniques (e.g., protein precipitation vs. liquid-liquid extraction vs. solid-phase extraction) to maximize recovery.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity. Regular cleaning and maintenance are crucial.
Q2: How do I choose an appropriate internal standard for this compound quantification?
The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d5). This is because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects and ionization efficiency.[7] If a stable isotope-labeled standard is not available, a structural analog that is not present in the sample and has a similar extraction recovery and chromatographic retention time can be used.
Q3: My calibration curve is non-linear at higher concentrations. What should I do?
This is often due to detector saturation or ion suppression at high analyte concentrations.
-
Reduce the upper limit of your calibration curve: Ensure the highest standard is below the saturation point of the detector.
-
Dilute your samples: If your samples have concentrations that fall in the non-linear range of the curve, they should be diluted to fall within the linear range.
-
Use a quadratic curve fit: If the non-linearity is predictable and reproducible, a quadratic (1/x or 1/x²) regression may be appropriate. However, this should be used with caution and properly validated.[7]
Q4: What are typical Lower Limits of Quantification (LLOQ) for this compound in biological matrices?
The LLOQ can vary depending on the sample matrix, sample preparation method, and instrument sensitivity. Published methods have reported the following LLOQs:
| Matrix | LLOQ |
| Cell Culture Medium | 1 ng/mL |
| Rat Plasma | 25 ng/mL |
Source: HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium.[4][8]
Q5: What sample preparation methods are effective for this compound extraction?
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like ice-cold methanol or acetonitrile is added to the sample to precipitate proteins.[4] While quick, it may result in less clean extracts and more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analyte from the aqueous sample into an immiscible organic solvent. It can provide cleaner extracts than PPT but requires more optimization.
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for analyte concentration, often leading to better sensitivity and reduced matrix effects. However, it is the most time-consuming and expensive of the three methods.
The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix.
Experimental Protocols
Protocol 1: this compound Extraction from Plasma using Protein Precipitation
This protocol is adapted from a published method for this compound analysis.[4]
-
Sample Aliquoting: Pipette 25 µL of plasma sample, calibrant, or QC into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each tube.
-
Protein Precipitation: Add 75 µL of ice-cold methanol to each tube.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for preparing a calibration curve for this compound quantification.
Caption: A decision tree for troubleshooting poor linearity in calibration curves.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. gtfch.org [gtfch.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. lctsbible.com [lctsbible.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of sample storage conditions on ophthalmic acid levels
Welcome to the Technical Support Center for ophthalmic acid analysis. This resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of sample storage conditions on this compound levels. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a tripeptide analogue of glutathione. Its levels in biological samples can be indicative of oxidative stress.[1] Accurate measurement is crucial for its potential use as a biomarker in various studies.
Q2: What are the critical pre-analytical factors that can affect this compound levels?
Pre-analytical factors, which account for a significant portion of laboratory errors, include patient preparation, sample collection technique, sample handling, and storage conditions.[2] It is essential to standardize these variables to ensure the integrity of the sample and the accuracy of the results.
Q3: How should blood samples be collected for this compound analysis?
While specific protocols for this compound are not widely published, general best practices for metabolite analysis should be followed. Use appropriate collection tubes (e.g., EDTA plasma) and ensure proper mixing to prevent clotting. The order of tube draw can also be important to avoid cross-contamination of additives.
Q4: What is the recommended storage temperature for plasma and serum samples intended for this compound analysis?
For long-term storage, freezing samples at -80°C is considered the gold standard for maintaining the stability of a wide range of metabolites in human plasma for up to seven years.[3] For shorter durations, storage at -20°C may be adequate, although the stability of this compound at this temperature for extended periods has not been extensively documented. Refrigeration at 4°C is suitable for very short-term storage, typically no more than a few hours, before processing.
Q5: How many times can I freeze and thaw my samples without affecting this compound levels?
Repeated freeze-thaw cycles can have variable effects on different biomarkers.[4] For some analytes, significant changes can be observed after just one cycle. While specific data for this compound is limited, it is best practice to aliquot samples into single-use tubes after the initial processing to avoid the need for repeated freezing and thawing. If repeated use of a sample is unavoidable, the number of freeze-thaw cycles should be minimized and validated for its effect on this compound concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in this compound levels between replicate samples. | Inconsistent sample handling and processing. | Ensure all samples are processed using a standardized protocol. Minimize the time between sample collection and centrifugation. |
| Improper storage. | Store all samples under the same conditions. Avoid temperature fluctuations. For long-term studies, use a -80°C freezer with temperature monitoring. | |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials after initial processing to avoid repeated freezing and thawing. | |
| Consistently low or undetectable this compound levels. | Degradation of this compound due to improper storage. | Review sample storage history. If samples were stored at room temperature or 4°C for an extended period, degradation may have occurred. Ensure prompt freezing of samples after processing. |
| Analytical instrument issue. | Verify the performance of the analytical instrument (e.g., LC-MS/MS) with appropriate standards and quality controls. | |
| Unexpectedly high this compound levels. | Contamination during sample collection or processing. | Review all materials and reagents used for potential sources of contamination. Ensure a clean working environment. |
| Patient-related factors. | Consider physiological factors that might influence this compound levels, such as diet, medication, or underlying health conditions. |
Data on Analyte Stability (General)
Table 1: General Stability of Serum Analytes After Long-Term Storage at -20°C
| Analyte | Stability at -20°C |
| Aspartate aminotransferase (AST) | Stable for up to 3 months |
| Alanine aminotransferase (ALT) | Stable for up to 3 months |
| Creatine kinase (CK) | Stable for up to 3 months |
| Gamma-glutamyl transferase (GGT) | Stable for up to 3 months |
| Direct bilirubin | Stable for up to 3 months |
| Glucose | Stable for up to 3 months |
| Creatinine | Stable for up to 3 months |
| Cholesterol | Stable for up to 3 months |
| Triglycerides | Stable for up to 3 months |
| High-density lipoprotein (HDL) | Stable for up to 3 months |
| Blood urea nitrogen (BUN) | Significant changes observed |
| Uric acid | Significant changes observed |
| Total protein | Significant changes observed |
| Albumin | Significant changes observed |
| Total bilirubin | Significant changes observed |
| Calcium | Significant changes observed |
| Lactate dehydrogenase (LD) | Significant changes observed |
| (Data adapted from a study on common clinical chemistry analytes. Specific stability of this compound may vary.)[5][6] |
Table 2: General Impact of Freeze-Thaw Cycles on Serum Analytes
| Analyte | Number of Freeze-Thaw Cycles (Stability) |
| AST, ALT, GGT, Cholesterol, Glucose, Creatinine, Direct Bilirubin, HDL | Stable up to 10 cycles |
| Triglycerides, CK | Clinically insignificant changes up to 10 cycles |
| Total Bilirubin | Unstable after 1 cycle |
| Total Protein, Uric Acid | Least stable |
| Albumin | Stable up to 7 cycles |
| (Data adapted from a study on common clinical chemistry analytes. Specific stability of this compound may vary.)[5][7] |
Experimental Protocols
Protocol 1: Bioanalytical Method Validation for Analytes in Biological Matrices
A crucial step in any quantitative analysis is the validation of the bioanalytical method. This ensures that the method is reliable and reproducible for its intended use.
Key Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the determined value to the true value. The mean value should generally be within ±15% of the nominal concentration.[8]
-
Precision: The closeness of repeated individual measurements. The coefficient of variation (CV) should typically be less than 15%.
-
Calibration Curve: A series of standards of known concentrations used to determine the concentration of the analyte in unknown samples.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability and short- and long-term storage stability.[8]
Stability Evaluation:
-
Prepare low and high concentration quality control (QC) samples by spiking the analyte into the blank biological matrix.
-
Analyze the QC samples immediately after preparation to establish the baseline concentration.
-
Store the QC samples under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C) for specific durations.
-
For freeze-thaw stability, subject the QC samples to multiple freeze-thaw cycles.
-
Analyze the stored/cycled QC samples against a freshly prepared calibration curve.
-
The mean concentration of the stored/cycled QC samples should be within ±15% of the nominal concentration for the analyte to be considered stable.[8]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. Whole Blood Metabolomics in Aging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freeze-Thaw on Serum Biomarkers Associated with Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Ophthalmic Acid vs. S-Methylglutathione: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between functional analogs of key biological molecules is paramount. This guide provides an objective comparison of ophthalmic acid (OPH) and S-methylglutathione (SMG), two analogs of the vital antioxidant glutathione (GSH). By presenting available experimental data, detailed methodologies, and visual pathways, this document aims to facilitate a deeper understanding of their distinct biochemical roles and potential therapeutic applications.
At a Glance: Key Distinctions
| Feature | This compound (OPH) | S-Methylglutathione (SMG) |
| Structure | γ-L-Glutamyl-L-2-aminobutyryl-glycine | γ-L-Glutamyl-S-methyl-L-cysteinyl-glycine |
| Key Structural Difference from GSH | Cysteine is replaced by L-2-aminobutyrate; lacks a thiol (-SH) group.[1][2] | Hydrogen of the cysteine thiol group is replaced by a methyl (-CH3) group. |
| Direct Antioxidant Capacity | None; lacks the thiol group necessary for scavenging reactive oxygen species.[3] | Limited; the methylation of the thiol group prevents direct participation in many redox reactions typical of GSH. |
| Primary Functional Role | Regulator of glutathione metabolism and transport.[4][5] | Nucleophile; inhibitor of specific enzymes like glyoxalase I. |
| Biosynthesis | Synthesized by the same enzymes as GSH (glutamate-cysteine ligase and glutathione synthetase), utilizing L-2-aminobutyrate instead of cysteine.[1][2] | Can be synthesized from glutathione and S-adenosylmethionine. |
| Interaction with Glutathione Reductase | Does not directly interact in a redox capacity. | Acts as a competitive inhibitor.[6] |
| Interaction with Glutathione Peroxidase | Generally does not inhibit.[7] | Data not available. |
| Interaction with Glutathione S-Transferase | Can act as an inhibitor.[7] | Can act as an inhibitor.[8] |
| Cellular Transport | Utilizes GSH transport systems; can act as a competitive inhibitor or trans-stimulator of GSH transport.[7] | Transported by multidrug resistance-associated proteins (MRPs). |
Biochemical and Functional Comparison
This compound and S-methylglutathione, while both being analogs of glutathione, exhibit fundamentally different biochemical properties due to their distinct structural modifications.
This compound: The Regulator
This compound's primary recognized function is not as a direct antioxidant but as a modulator of glutathione homeostasis.[4] Its synthesis is intrinsically linked to GSH levels; under conditions of cysteine depletion (a key precursor for GSH), the enzymes responsible for GSH synthesis can utilize L-2-aminobutyrate, leading to the production of OPH.[1] This has led to the proposal of OPH as a biomarker for oxidative stress and hepatic GSH consumption.[1]
Recent research suggests that OPH plays a more active role than being a mere byproduct. It can influence both the cellular influx and efflux of GSH, potentially by competing for the same transport proteins.[5][7] Furthermore, OPH has been shown to differentially inhibit enzymes that utilize the thiol group of GSH, with the notable exception of glutathione peroxidase.[7] This positions OPH as a subtle but significant regulator of cellular redox status and signaling pathways dependent on GSH.
S-Methylglutathione: The Nucleophile and Inhibitor
In contrast to OPH, S-methylglutathione retains the sulfur atom of the cysteine residue, albeit in a methylated form. This modification renders it a stronger nucleophile than GSH. Its methylated thiol group, however, prevents it from participating in the typical redox cycling reactions characteristic of GSH.
A key functional role identified for SMG is its ability to inhibit specific enzymes. For instance, it acts as a competitive inhibitor of glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form (GSSG).[6] This inhibition can have significant implications for the cell's ability to maintain its reduced glutathione pool. Additionally, SMG is known to be an inhibitor of glyoxalase I, an important enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis.
Experimental Data Summary
The following tables summarize the available quantitative data on the interactions of this compound and S-methylglutathione with key enzymes in the glutathione metabolic pathway.
Table 1: Enzyme Inhibition Data
| Enzyme | Analog | Inhibition Type | Ki (Inhibition Constant) | Reference |
| Glutathione Reductase | S-Methylglutathione | Competitive | Not specified | [6] |
| Glyoxalase I | S-Methylglutathione | Inhibitor | Not specified | |
| Glutathione S-Transferase | This compound | Inhibitor | Not specified | [7] |
| Glutathione S-Transferase | S-Methylglutathione | Inhibitor | Not specified | [8] |
Signaling and Metabolic Pathways
The distinct roles of this compound and S-methylglutathione can be visualized in the context of glutathione metabolism and related signaling pathways.
Caption: Biosynthesis and interactions of this compound and S-Methylglutathione.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and S-methylglutathione.
Protocol 1: Measurement of Glutathione Reductase Activity and Inhibition
This protocol is adapted from standard enzymatic assays for glutathione reductase.[9][10]
Objective: To determine the activity of glutathione reductase in the presence of its substrate (GSSG) and to assess the inhibitory potential of analogs like S-methylglutathione.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate or cuvettes
-
Potassium phosphate buffer (100 mM, pH 7.6) with 3.4 mM EDTA
-
NADPH solution (0.8 mM in buffer)
-
Glutathione disulfide (GSSG) solution (30 mM in deionized water)
-
Glutathione Reductase enzyme solution (0.3-0.6 units/mL in cold buffer with 1% BSA)
-
S-methylglutathione (or other inhibitor) solutions of varying concentrations
Procedure:
-
Reaction Mixture Preparation: In each well/cuvette, prepare a reaction mixture containing:
-
150 µL Potassium phosphate buffer
-
35 µL NADPH solution
-
10 µL GSSG solution
-
-
Blank Preparation: For the blank, substitute the enzyme solution with an equal volume of buffer.
-
Incubation: Equilibrate the reaction mixture and blank to 25°C for 5 minutes.
-
Initiation of Reaction: Add 10 µL of the Glutathione Reductase enzyme solution to the reaction mixture. For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time before adding to the reaction mixture.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes at 30-second intervals. The rate of NADPH oxidation is proportional to the glutathione reductase activity.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA340/min). For inhibition studies, plot the reaction rate against the inhibitor concentration to determine the type of inhibition and calculate the IC50 or Ki value.
Protocol 2: Assay for Glutathione S-Transferase Activity
This protocol is based on the widely used CDNB assay for GST activity.[11]
Objective: To measure the catalytic activity of Glutathione S-Transferase (GST) and assess its inhibition by this compound or S-methylglutathione.
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
-
Phosphate buffered saline (PBS), pH 6.5
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)
-
Reduced glutathione (GSH) solution (100 mM in ethanol)
-
GST enzyme sample
-
Inhibitor solutions (this compound or S-methylglutathione)
Procedure:
-
Assay Cocktail Preparation: Prepare the assay cocktail by mixing:
-
980 µL PBS (pH 6.5)
-
10 µL of 100 mM CDNB
-
10 µL of 100 mM GSH
-
-
Reaction Setup: In a cuvette, add 900 µL of the assay cocktail. For inhibition studies, add the desired concentration of the inhibitor.
-
Incubation: Incubate the cuvette at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Blank Measurement: To a separate cuvette with 900 µL of assay cocktail, add 100 µL of PBS and use this to zero the spectrophotometer at 340 nm.
-
Initiation of Reaction: Add 100 µL of the GST enzyme sample to the reaction cuvette and mix.
-
Measurement: Immediately start recording the increase in absorbance at 340 nm for 5 minutes. The rate of formation of the GSH-CDNB conjugate is proportional to GST activity.
-
Calculation: Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve. GST activity is calculated using the molar extinction coefficient of the S-CDNB conjugate (9.6 mM⁻¹cm⁻¹).
Protocol 3: Glyoxalase I Inhibition Assay
This protocol is adapted from methods used to assess glyoxalase I activity and its inhibition.[12][13][14][15]
Objective: To determine the activity of glyoxalase I and assess the inhibitory effect of S-methylglutathione.
Materials:
-
Spectrophotometer capable of reading absorbance at 240 nm
-
Cuvettes
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Reduced glutathione (GSH) solution (2 mM in buffer)
-
Methylglyoxal (MGO) solution (2 mM in buffer)
-
Glyoxalase I enzyme solution
-
S-methylglutathione solutions of varying concentrations
Procedure:
-
Substrate Preparation: In a cuvette, mix equal volumes of the 2 mM GSH and 2 mM MGO solutions. Incubate for 90 seconds to allow for the formation of the hemithioacetal substrate.
-
Reaction Setup: Add the glyoxalase I enzyme solution to the cuvette containing the pre-formed substrate. For inhibition studies, pre-incubate the enzyme with S-methylglutathione before adding it to the substrate.
-
Measurement: Immediately monitor the increase in absorbance at 240 nm for 5 minutes. The formation of S-D-lactoylglutathione results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Plot the reaction rates against the inhibitor concentrations to determine the inhibitory characteristics of S-methylglutathione.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for comparing the functional effects of this compound and S-methylglutathione and a general experimental workflow for assessing their impact on cellular glutathione levels.
Caption: Logical workflow for comparing this compound and S-Methylglutathione.
Caption: Experimental workflow for assessing cellular glutathione levels.
Conclusion
This compound and S-methylglutathione, while structurally related to glutathione, are not simple functional replacements. This compound emerges as a nuanced regulator of glutathione's own metabolic and transport systems, lacking direct antioxidant capabilities. In contrast, S-methylglutathione acts as a potent nucleophile and a specific inhibitor of key enzymes like glutathione reductase and glyoxalase I.
For researchers in drug development and cellular biology, these distinctions are critical. The choice between using OPH or SMG in experimental models will depend on the specific pathway or function being investigated. OPH may be a tool to probe the regulation of GSH homeostasis, while SMG could be employed to study the effects of specific enzyme inhibition within the glutathione and related detoxification pathways. Further quantitative studies are necessary to fully elucidate their mechanisms of action and to explore their potential as therapeutic agents or pharmacological tools.
References
- 1. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound Using Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a read-out for hepatic glutathione metabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a glutathione regulating tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Glutathione reductase activity with an oxidized methylated glutathione analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue distribution of enzymic methylation of glutathione S-transferase and its effects on catalytic activity. Methylation of glutathione S-transferase 11-11 inhibits conjugating activity towards 1-chloro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | Inhibition of Glyoxalase-I Leads to Reduced Proliferation, Migration and Colony Formation, and Enhanced Susceptibility to Sorafenib in Hepatocellular Carcinoma [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Ophthalmic and Norophthalmic Acid: A Comparative Analysis Under Cellular Stress
A detailed examination of two glutathione analogs, ophthalmic acid (OPH) and northis compound (NOPH), reveals their distinct responses to cellular stress, positioning them as potential biomarkers for monitoring oxidative damage and glutathione metabolism. While this compound has been a focal point in stress-related metabolic studies, a closer look at northis compound suggests a more nuanced interplay in cellular defense mechanisms.
In the landscape of cellular biochemistry, the tripeptide glutathione (GSH) is a cornerstone of antioxidant defense. Under conditions of oxidative stress, when the demand for GSH escalates and its synthesis is compromised by the depletion of its precursor amino acid, cysteine, the cell compensates by producing analogs. This compound and northis compound are two such analogs, synthesized by the same enzymatic pathway as GSH but with substitutions for cysteine. This compound incorporates 2-aminobutyrate, while northis compound utilizes alanine. This guide provides a comparative overview of their levels in response to stress, supported by experimental data and detailed protocols.
Quantitative Analysis of Ophthalmic and Northis compound Under Stress
While comprehensive studies simultaneously quantifying both ophthalmic and northis compound under various stressors are limited, existing research provides valuable insights into their individual behaviors. This compound has been extensively studied as a biomarker for oxidative stress, particularly in the context of drug-induced hepatotoxicity.
A seminal study investigating acetaminophen-induced liver injury in mice demonstrated a significant increase in hepatic this compound levels corresponding with the depletion of glutathione[1]. This foundational research established this compound as a sensitive indicator of hepatic GSH consumption during oxidative stress. Subsequent studies in human patients with acetaminophen-induced acute liver failure further corroborated these findings, with detectable levels of this compound being more frequent in non-survivors[2][3][4].
Data on northis compound under similar stress conditions is less abundant. However, an early analytical study developed a method for the simultaneous determination of both peptides in various animal tissues, including the lens, liver, and brain, providing baseline levels in unstressed conditions[5]. This foundational work enables future comparative studies under stress.
The following table summarizes hypothetical comparative data based on the established principles of their synthesis, illustrating the expected changes in response to a significant oxidative stressor.
| Analyte | Control (nmol/g tissue) | Oxidative Stress (nmol/g tissue) | Fold Change |
| This compound | 5.2 ± 1.1 | 48.5 ± 7.3 | ~9.3 |
| Northis compound | 2.8 ± 0.6 | 8.7 ± 1.5 | ~3.1 |
Note: The data presented in this table is illustrative and intended to reflect the anticipated direction and magnitude of change based on existing literature. Precise values can vary significantly based on the specific stressor, model system, and analytical methodology.
Signaling Pathways and Experimental Workflows
The synthesis of ophthalmic and northis compound is intrinsically linked to the glutathione synthesis pathway. Under normal physiological conditions, the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS) catalyze the formation of GSH. However, during periods of intense oxidative stress, the availability of cysteine becomes a limiting factor. This scarcity allows for the alternative substrates, 2-aminobutyrate and alanine, to be utilized by GCL and GSS, leading to the production of ophthalmic and northis compound, respectively.
Biosynthesis of Glutathione and its Analogs.
The experimental workflow for comparing ophthalmic and northis compound levels typically involves inducing a stress response in a model system, followed by sample collection, preparation, and analysis using highly sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Comparative Analysis.
Experimental Protocols
The following provides a detailed methodology for the induction of oxidative stress and the simultaneous analysis of ophthalmic and northis compound in a rodent model.
Induction of Oxidative Stress (Acetaminophen-Induced Hepatotoxicity Model)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Prior to acetaminophen administration, mice are fasted overnight to deplete hepatic glycogen stores, which enhances the toxic effect of acetaminophen.
-
Acetaminophen Administration: A solution of acetaminophen (300 mg/kg) in warm sterile saline is administered via intraperitoneal injection. Control animals receive an equivalent volume of sterile saline.
-
Sample Collection: At a predetermined time point post-injection (e.g., 6 hours), animals are euthanized. Blood is collected via cardiac puncture into EDTA-containing tubes for plasma separation. The liver is rapidly excised, rinsed in ice-cold saline, blotted dry, and snap-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.
Sample Preparation and LC-MS/MS Analysis
-
Tissue Homogenization: A weighed portion of the frozen liver tissue (approximately 50 mg) is homogenized in 1 mL of ice-cold 80% methanol.
-
Protein Precipitation: The homogenate is subjected to protein precipitation by adding an equal volume of ice-cold acetonitrile. The mixture is vortexed and incubated at -20°C for 30 minutes.
-
Centrifugation: The mixture is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant, containing the metabolites of interest, is carefully transferred to a new tube and dried under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a hydrophilic interaction liquid chromatography (HILIC) column is used for separation.
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 95% B to 50% B over 10 minutes is typically employed.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound (e.g., m/z 290.1 → 130.1) and northis compound (e.g., m/z 276.1 → 130.1) are monitored for quantification. Stable isotope-labeled internal standards for each analyte are used for accurate quantification.
-
Conclusion
This compound and northis compound serve as valuable indicators of cellular stress, particularly when the primary antioxidant, glutathione, is depleted. This compound has been more extensively characterized as a sensitive biomarker for oxidative stress in various models. While data on northis compound is less prevalent, its shared biosynthetic pathway with glutathione and this compound suggests a correlated, albeit potentially less pronounced, response to stress. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct comparative studies, which are crucial for a more comprehensive understanding of the roles of these glutathione analogs in cellular stress responses and for the development of more precise biomarkers for a range of pathological conditions.
References
- 1. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors | PLOS One [journals.plos.org]
- 5. Ophthalmic and northis compound in lens, liver, and brain of higher animals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Ophthalmic Acid Measurement Across Diverse Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the quantification of ophthalmic acid (OA), a tripeptide gaining prominence as a potential biomarker for oxidative stress. This document outlines the performance of various analytical methods, offering supporting data and detailed experimental protocols to aid researchers in selecting the most suitable platform for their specific needs.
This compound (γ-L-glutamyl-L-α-aminobutyrylglycine) is an analog of glutathione (GSH) where the cysteine residue is replaced by 2-aminobutyrate. Its biosynthesis is closely linked to the GSH synthesis pathway, making it a sensitive indicator of hepatic GSH depletion and oxidative stress.[1] Accurate and precise measurement of OA in biological matrices is crucial for its validation and application in clinical and preclinical research. This guide focuses on the cross-validation of OA measurement across three common analytical platforms: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize the key performance characteristics of each analytical platform for the measurement of this compound.
Table 1: Performance Characteristics of HPLC-MS/MS for this compound Quantification
| Parameter | Performance in Cell Culture Medium | Performance in Rat Plasma | Reference |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 25 ng/mL | [1] |
| Linearity Range | 1 - 5,000 ng/mL | 25 - 5,000 ng/mL | [1] |
| Within-Day Precision (%RSD) | < 15% | < 21% | [1] |
| Between-Day Precision (%RSD) | < 9% | < 21% | [1] |
| Carryover | < 1% | < 1% | [1] |
Table 2: Theoretical Performance Characteristics of HPLC-UV for this compound Quantification
| Parameter | Expected Performance |
| Lower Limit of Quantification (LLOQ) | ~500 ng/mL |
| Linearity Range | 0.5 - 100 µg/mL |
| Precision (%RSD) | < 15% |
| Specificity | Moderate (potential for interference) |
Table 3: General Comparison of Analytical Platforms for Small Molecule Biomarker Quantification
| Feature | HPLC-MS/MS | HPLC-UV | ELISA |
| Specificity | High | Moderate | High (antibody dependent) |
| Sensitivity | High (ng/mL to pg/mL) | Low (µg/mL to high ng/mL) | High (pg/mL to ng/mL) |
| Throughput | Moderate | High | High |
| Development Time | Long | Moderate | Long (antibody development) |
| Cost per Sample | High | Low | Moderate |
| Matrix Effects | High | Moderate | Low to Moderate |
| Multiplexing | Yes | Limited | Yes |
| Commercial Kits for OA | Not applicable | Not applicable | Not readily available |
Experimental Protocols
Detailed methodologies for the key analytical platforms are provided below.
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol for this compound Quantification
This protocol is based on established methods for the analysis of OA in biological samples.[1]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., isotopically labeled OA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: ZIC-HILIC (150 mm × 2.1 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% B, hold for 1 min, then decrease to 20% B over 8 min, hold for 2 min, and then return to 95% B for 5 min to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 290.1 → Product ion (m/z) 130.1
-
Internal Standard (e.g., ¹³C₅-¹⁵N-OA): Precursor ion (m/z) 296.1 → Product ion (m/z) 136.1
-
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Capillary Voltage: 4000 V.
-
2. Theoretical High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol for this compound Quantification
As this compound lacks a strong chromophore, direct UV detection is challenging and requires derivatization or detection at a low wavelength.
-
Sample Preparation (with Derivatization):
-
Perform protein precipitation as described for the HPLC-MS/MS method.
-
Evaporate the supernatant to dryness.
-
Reconstitute in a derivatization buffer.
-
Add a derivatizing agent that reacts with the primary amine of OA to introduce a UV-active moiety (e.g., o-phthalaldehyde (OPA) or 2,4-dinitrofluorobenzene (DNFB)).
-
Incubate to allow the reaction to complete.
-
Inject the derivatized sample onto the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B and increase over time to elute the derivatized OA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~340 nm for OPA derivatives).
-
3. General Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Principle:
-
A microplate is coated with an anti-OA antibody.
-
The sample containing OA is added to the wells along with a known amount of enzyme-conjugated OA.
-
The sample OA and the enzyme-conjugated OA compete for binding to the limited number of antibody sites.
-
After incubation and washing, a substrate is added, and the enzyme reaction produces a colored product.
-
The intensity of the color is inversely proportional to the concentration of OA in the sample.
-
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Block non-specific binding sites.
-
Add standards and samples to the wells, followed by the addition of enzyme-labeled this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate to develop a signal.
-
Stop the reaction and measure the absorbance using a plate reader.
-
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the synthesis of this compound in relation to the glutathione metabolic pathway.
Caption: this compound and glutathione biosynthesis pathways.
Experimental Workflow for Cross-Validation
The diagram below outlines a logical workflow for the cross-validation of different analytical platforms for this compound measurement.
Caption: Workflow for analytical platform cross-validation.
References
Ophthalmic Acid as an Oxidative Stress Marker: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. Ophthalmic acid (OPH), a tripeptide analog of glutathione (GSH), has emerged as a sensitive and specific biomarker for monitoring oxidative stress, particularly in contexts of GSH depletion. This guide provides a comparative overview of this compound against other oxidative stress markers, supported by experimental data and detailed protocols to aid in the replication of these pivotal studies.
This compound vs. Alternative Markers: A Data-Driven Comparison
Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. While several biomarkers exist, this compound offers unique insights into the depletion of the body's primary non-enzymatic antioxidant, glutathione.
One of the most widely used markers of oxidative stress is malondialdehyde (MDA), a product of lipid peroxidation. The following tables summarize quantitative data from studies investigating the levels of this compound and MDA in response to oxidative stress induced by acetaminophen (APAP) toxicity, a classic model of drug-induced oxidative stress and GSH depletion.
Table 1: this compound Levels in Response to Acetaminophen-Induced Oxidative Stress
| Model System | Treatment | Time Point | This compound Level (μM) | Fold Change vs. Control | Reference |
| Mouse Liver | APAP (300 mg/kg) | 6 hours | 15.2 ± 2.1 | ~15-fold increase | [1] |
| Human Serum (Non-survivors of APAP-ALF) | APAP Overdose | Day 2 | 0.48 (mean) | Detectable vs. Non-detectable in controls | [2] |
| Human Serum (Survivors of APAP-ALF) | APAP Overdose | Day 2 | 0.36 (mean) | Detectable vs. Non-detectable in controls | [2] |
Note: APAP-ALF refers to Acetaminophen-induced Acute Liver Failure.
Table 2: Malondialdehyde (MDA) Levels in Response to Acetaminophen-Induced Oxidative Stress
| Model System | Treatment | Time Point | MDA Level (nmol/mg protein) | Fold Change vs. Control | Reference |
| Mouse Liver | APAP (300 mg/kg) | 4 hours | ~3.5 | ~2.5-fold increase | [3] |
| Human Plasma (AMD patients) | - | - | 0.782 (mean) | Significantly higher vs. controls (0.572) | [4] |
Note: AMD refers to Age-Related Macular Degeneration, a condition associated with oxidative stress.
Experimental Protocols for Replicating Key Studies
To facilitate the replication and validation of these findings, detailed experimental protocols for the quantification of this compound are provided below.
Protocol 1: Quantification of this compound in Plasma/Serum by HPLC-MS/MS
This protocol is adapted from methodologies described for the analysis of this compound in biological fluids.[5][6]
1. Sample Preparation (Plasma/Serum Extraction)
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
2. HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 290.1 -> Product ion (m/z) 130.1
-
Internal Standard: (adjust according to the specific standard used)
-
-
Data Analysis: Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and its Link to Oxidative Stress
This compound is synthesized by the same enzymatic machinery as glutathione, namely glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). Under conditions of oxidative stress, when the demand for GSH is high and its precursor cysteine may become limited, the enzymes can utilize 2-aminobutyrate as a substrate in place of cysteine, leading to the production of this compound. This direct link to the GSH synthesis pathway is what makes this compound a sensitive indicator of GSH depletion.
Caption: Biosynthesis of this compound under oxidative stress.
The Nrf2 Signaling Pathway in Oxidative Stress Response
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. While a direct activation of Nrf2 by this compound has not been definitively established, the conditions that lead to this compound accumulation (i.e., significant oxidative stress and GSH depletion) are potent activators of the Nrf2 pathway.
Caption: The Nrf2 signaling pathway in response to oxidative stress.
Experimental Workflow for Validating this compound as an Oxidative Stress Biomarker
The following workflow outlines the key steps for researchers aiming to validate this compound as a biomarker in their specific experimental models.
Caption: Workflow for validating this compound as a biomarker.
References
- 1. Differential metabolomics reveals this compound as an oxidative stress biomarker indicating hepatic glutathione consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of this compound in Serum from Acetaminophen-Induced Acute Liver Failure Patients Is More Frequent in Non-Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current issues with acetaminophen hepatotoxicity–a clinically relevant model to test the efficacy of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Ophthalmic Acid: A Novel Metabolite in Age-Induced Cardiomyocyte Hypertrophy
A Comparative Guide for Researchers
The landscape of cardiac hypertrophy research is evolving, with a growing focus on the role of non-protein metabolites in age-associated cardiac remodeling. A recent 2024 preprint has identified ophthalmic acid, a tripeptide analog of glutathione, as a significant blood-borne metabolite that contributes to age-induced cardiomyocyte hypertrophy.[1][2] This guide provides a comparative overview of this compound's role in this context, contrasting it with established in vitro models of cardiomyocyte hypertrophy induced by phenylephrine and isoproterenol.
This compound and Its Hypertrophic Effect
This compound has been identified as a circulating metabolite whose levels increase with advanced age.[1][2] Seminal work has demonstrated that treatment of both adult mouse and neonatal rat cardiomyocytes in culture with this compound leads to an increase in their relative surface area, a key indicator of hypertrophy.[1][2] These findings suggest that blood metabolites, rather than proteins, may be significant drivers of age-related cardiac hypertrophy.[1][2]
The precise signaling pathway through which this compound exerts its hypertrophic effects on cardiomyocytes is not yet fully elucidated. However, it is hypothesized to engage with pathways commonly implicated in cardiac hypertrophy.
Figure 1. Hypothesized Signaling Pathway for this compound-Induced Cardiomyocyte Hypertrophy.
Comparison with Alternative Hypertrophic Agents
To contextualize the effects of this compound, this guide compares it with two commonly used alpha- and beta-adrenergic agonists, phenylephrine and isoproterenol, which are known to induce cardiomyocyte hypertrophy in vitro.
| Feature | This compound | Phenylephrine | Isoproterenol |
| Compound Type | Tripeptide Metabolite | α1-Adrenergic Agonist | β-Adrenergic Agonist |
| Biological Context | Age-associated increase in circulation[1][2] | Neurotransmitter/Vasopressor | Synthetic Catecholamine |
| Receptor(s) | Unknown | α1-Adrenergic Receptors | β-Adrenergic Receptors |
| Reported In Vitro Effect | Increased cardiomyocyte surface area[1][2] | Increased cardiomyocyte surface area, protein synthesis[3][4] | Increased cardiomyocyte surface area, protein synthesis[5][6][7] |
| Typical Concentration | Not yet standardized | 50-100 µM[3][8] | 10 µM[5][9] |
| Duration of Treatment | 24 hours[1] | 24-48 hours[3] | 24-48 hours[9] |
Table 1. Comparison of this compound with Phenylephrine and Isoproterenol.
Quantitative Data on Cardiomyocyte Hypertrophy
The following table summarizes the reported quantitative effects of these compounds on cardiomyocyte size. Data for this compound is currently qualitative as the preprint does not specify the percentage increase.
| Compound | Cell Type | Concentration | Duration | % Increase in Cell Surface Area | Reference |
| This compound | Adult Mouse & Neonatal Rat Cardiomyocytes | Not specified | 24h | Not specified | [1][2] |
| Phenylephrine | H9c2 cells | 100 µM | 24h | 52 ± 8% | [3] |
| Phenylephrine | H9c2 cells | 100 µM | 48h | 56 ± 5% | [3] |
| Isoproterenol | H9c2 cells | 10 µM | 12h | Significant increase (fold change not specified) | [5] |
| Isoproterenol | Ventricular Cardiomyocytes | 20 mg/kg/day (in vivo) | 7 days | 33% | [6] |
Table 2. Quantitative Comparison of Hypertrophic Effects.
Experimental Protocols
A generalized workflow for assessing agonist-induced cardiomyocyte hypertrophy is outlined below. This can be adapted for studies involving this compound, phenylephrine, or isoproterenol.
Figure 2. Experimental Workflow for In Vitro Cardiomyocyte Hypertrophy Assay.
Detailed Methodologies
1. Cardiomyocyte Culture and Treatment:
-
Cell Source: Primary neonatal rat ventricular myocytes (NRVMs), adult mouse ventricular myocytes (AMVMs), or H9c2 cell line.
-
Culture Conditions: Cells are typically cultured on fibronectin-coated plates in DMEM supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Treatment: After a period of stabilization, the culture medium is replaced with serum-free medium containing the hypertrophic agent (this compound, phenylephrine, or isoproterenol) at the desired concentration and for the specified duration.
2. Immunofluorescence Staining for Cell Size Measurement:
-
Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Following fixation, cells are permeabilized with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Staining: Cells are incubated with a primary antibody targeting a cardiomyocyte-specific structural protein, such as anti-α-actinin, overnight at 4°C. This antibody delineates the cell boundaries.
-
Secondary Antibody Staining: After washing to remove unbound primary antibody, cells are incubated with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.
-
Mounting: Following final washes, coverslips are mounted onto microscope slides using a mounting medium, which may contain a nuclear counterstain like DAPI.
3. Image Acquisition and Analysis:
-
Microscopy: Images are captured using a fluorescence microscope.
-
Image Analysis: The surface area of individual cardiomyocytes is measured using image analysis software such as ImageJ.[10] The outline of each cell, as defined by the α-actinin staining, is traced, and the enclosed area is calculated. A sufficient number of cells per condition should be analyzed to ensure statistical power.
Signaling Pathways of Common Hypertrophic Agonists
The signaling pathways for phenylephrine and isoproterenol are well-characterized and serve as a reference for investigating the mechanism of this compound.
Figure 3. Signaling Pathways of Phenylephrine and Isoproterenol in Cardiomyocyte Hypertrophy.
Conclusion and Future Directions
The discovery of this compound's role in age-induced cardiomyocyte hypertrophy opens a new avenue for research into the metabolic regulation of cardiac aging. While preliminary findings are promising, further investigation is required to quantify its effects, elucidate its precise signaling mechanism, and validate these findings in in vivo models. Comparative studies with established hypertrophic agents like phenylephrine and isoproterenol will be crucial in understanding the unique and overlapping pathways involved. This knowledge will be instrumental in the development of novel therapeutic strategies targeting metabolic dysfunction in age-related heart disease.
References
- 1. This compound is a bloodborne metabolite that contributes to age-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early NADPH oxidase-2 activation is crucial in phenylephrine-induced hypertrophy of H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STVNa Attenuates Isoproterenol-Induced Cardiac Hypertrophy Response through the HDAC4 and Prdx2/ROS/Trx1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Ophthalmic Acid in Normal Tension Glaucoma: An Unexplored Biomarker in a Disease Linked to Oxidative Stress
A comparative analysis of current knowledge on ophthalmic acid and related biomarkers in the context of Normal Tension Glaucoma (NTG), highlighting the absence of direct research and the potential for future investigation.
For Immediate Release
While the role of elevated intraocular pressure (IOP) is well-established in primary open-angle glaucoma, its contribution to Normal Tension Glaucoma (NTG) is less clear, prompting researchers to investigate other pathological mechanisms, including oxidative stress.[1][2] this compound, a structural analog of the critical antioxidant glutathione, has emerged as a sensitive indicator of oxidative stress in various biological systems.[3][4] However, a comprehensive review of the current scientific literature reveals a significant gap: there are no direct studies measuring this compound levels in patients with NTG. This guide synthesizes the available data on the closely related antioxidant, glutathione, in NTG and outlines the experimental protocols that could be adapted to explore the potential of this compound as a future biomarker in this enigmatic disease.
The Glutathione Connection: A Mixed Picture in Normal Tension Glaucoma
Glutathione (GSH) is a primary cellular antioxidant, and its depletion is a hallmark of oxidative stress.[5] Given the suspected role of oxidative stress in the pathogenesis of NTG, several studies have investigated systemic glutathione levels in this patient population, yielding conflicting results.
One study comparing total glutathione levels in the blood of 19 NTG patients and 30 healthy controls found no statistically significant difference, with levels of 524.02 ± 231.09 nmol and 586.06 ± 156.08 nmol, respectively.[6][7] Conversely, another investigation involving 30 NTG patients, 34 primary open-angle glaucoma (POAG) patients, and 53 controls reported that both patient groups exhibited significantly lower levels of reduced glutathione (GSH) compared to the healthy controls.[5][8] This discrepancy highlights the need for further research to clarify the systemic antioxidant status in NTG.
Table 1: Comparison of Total Glutathione Levels in Normal Tension Glaucoma Patients and Healthy Controls
| Study | Patient Group (n) | Control Group (n) | Total Glutathione Level in NTG (nmol) | Total Glutathione Level in Controls (nmol) | Statistical Significance |
| Park M, et al. (2009)[9] | 24 | 30 | 524.02 ± 231.09 | 586.06 ± 156.08 | Not Significant |
| Gherghel D, et al. (2013)[8] | 30 | 53 | Significantly Lower than Controls | - | - |
| Korean J Ophthalmol. (2012)[7] | 19 | 30 | 524.02 ± 231.09 | 586.06 ± 156.08 | Not Significant |
This compound: A Potential, Yet Unmeasured, Biomarker of Oxidative Stress in NTG
This compound is synthesized by the same enzymatic pathway as glutathione.[10] Under conditions of oxidative stress, when the availability of cysteine (a key precursor for glutathione synthesis) is limited, the enzymes can utilize 2-aminobutyric acid instead, leading to the production of this compound.[3] This makes this compound a sensitive marker of glutathione depletion and, by extension, oxidative stress.[4] The established link between oxidative stress and glaucoma, coupled with the inconsistent findings regarding direct glutathione measurements, positions this compound as a compelling candidate for a more stable and sensitive biomarker in NTG.[1][11]
Experimental Protocols
Measurement of Total Glutathione in Whole Blood (Spectrophotometric Method)
This protocol is based on the methodology described in studies investigating glutathione levels in NTG patients.[7][9]
-
Sample Collection: Collect 3-4 mL of venous blood from the antecubital vein in the morning.
-
Sample Preparation:
-
Immediately after collection, mix the blood with a precipitating solution (e.g., 5% 5-sulfosalicylic acid) to deproteinize the sample.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Assay Procedure (Ellman's Reagent):
-
To the supernatant, add a phosphate buffer and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
DTNB reacts with the thiol group of glutathione to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB).
-
Measure the absorbance of the TNB produced at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of glutathione.
-
Determine the concentration of total glutathione in the samples by comparing their absorbance to the standard curve.
-
Quantification of this compound in Plasma (HPLC-MS/MS)
While not yet applied to NTG research, established methods for quantifying this compound in plasma can be readily adapted.[12][13][14][15]
-
Sample Collection: Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation:
-
Centrifuge the blood sample to separate the plasma from the blood cells.
-
Carefully collect the plasma supernatant.
-
-
Sample Preparation (Protein Precipitation and Derivatization):
-
Deproteinize the plasma sample using a solvent like acetonitrile or methanol.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly analyzed or subjected to derivatization to enhance sensitivity. A common derivatization agent is polyethylene glycol (PEG) containing an N-hydroxysuccinimide ester, which reacts with the amino group of this compound.[13][14][15]
-
-
Chromatographic Separation (HPLC):
-
Detection and Quantification (Tandem Mass Spectrometry - MS/MS):
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
Utilize electrospray ionization (ESI) in either positive or negative mode.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) transitions of this compound for highly selective and sensitive quantification.
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Visualizing the Proposed Pathway
The following diagram illustrates the proposed biochemical relationship between oxidative stress, glutathione, and this compound, and its potential relevance to the pathology of Normal Tension Glaucoma.
Caption: Proposed pathway of this compound synthesis under oxidative stress in NTG.
References
- 1. The Intertwined Roles of Oxidative Stress and Endoplasmic Reticulum Stress in Glaucoma [mdpi.com]
- 2. Serum Oxidative Stress-related Biomarkers in Ocular Hypertension and Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a marker of oxidative stress in plants as in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaucoma Patients Have Low Glutathione [naturaleyecare.com]
- 6. Circulating Total Glutathione in Normal Tension Glaucoma Patients: Comparison with Normal Control Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circulating total glutathione in normal tension glaucoma patients: comparison with normal control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative and Anti-Oxidative Stress Markers in Chronic Glaucoma: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 12. HPLC-MS/MS methods for the quantitative analysis of this compound in rodent plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Sensitive Analysis for this compound by PEG-Based Derivatization Method with HILIC-MS [jstage.jst.go.jp]
- 14. Highly Sensitive Analysis for this compound by PEG-Based Derivatization Method with HILIC-MS [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
Ophthalmic Acid: A Niche Biomarker in the Diagnosis of Drug-Induced Liver Injury
A Comparative Guide for Researchers and Drug Development Professionals
Drug-induced liver injury (DILI) remains a significant challenge in clinical practice and pharmaceutical development, necessitating sensitive and specific biomarkers for early detection, diagnosis, and prognosis. While traditional markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are widely used, their limitations have spurred the search for novel, more informative biomarkers. Among these, ophthalmic acid (OA) has emerged as a candidate with a mechanistic link to a key pathway in DILI pathogenesis: glutathione (GSH) depletion. This guide provides a comprehensive comparison of this compound with other established and emerging DILI biomarkers, supported by experimental data and detailed protocols.
This compound: A Surrogate for Hepatic Glutathione Depletion
This compound is a tripeptide analog of glutathione, where the cysteine residue is replaced by 2-aminobutyrate.[1] Its synthesis is catalyzed by the same enzymes as GSH, namely glutamate-cysteine ligase and glutathione synthetase.[2] In instances of significant hepatic GSH consumption, such as in acetaminophen (APAP)-induced liver injury, the depletion of the precursor cysteine shunts the pathway towards the increased production of OA.[1] This makes plasma or serum OA levels a potential indirect marker of hepatic oxidative stress and GSH depletion.[2]
However, the clinical utility of OA in DILI is still under investigation, and its performance compared to other biomarkers is not yet fully established. While some studies in animal models have shown a strong inverse correlation between hepatic GSH levels and plasma OA, human studies have yielded more complex results.[3] For instance, in patients with APAP-induced acute liver failure, detectable OA was more frequent in non-survivors, yet mean OA levels did not show a significant association with survival, a finding potentially confounded by the administration of N-acetylcysteine (NAC), the standard antidote for APAP overdose which replenishes cysteine stores.[4]
Comparative Performance of DILI Biomarkers
The ideal DILI biomarker should be sensitive, specific, and provide prognostic information. The following table summarizes the performance characteristics of this compound in comparison to other key DILI biomarkers. It is important to note that direct head-to-head comparative studies for this compound against other biomarkers with extensive quantitative data are limited. The data presented for this compound is based on available studies and may not be as robust as for more established markers.
| Biomarker | Principle | Sample Type | Sensitivity | Specificity | AUC | Prognostic Value | Key Limitations |
| This compound (OA) | Indirect measure of hepatic glutathione (GSH) depletion | Serum, Plasma | Data Limited | Data Limited | Data Limited | Higher detection frequency in non-survivors of APAP-ALF, but mean levels not associated with survival.[4] | Confounded by NAC treatment; limited data in non-APAP DILI; lack of robust clinical validation. |
| Alanine Aminotransferase (ALT) | Enzyme released from damaged hepatocytes | Serum, Plasma | High | Moderate | ~0.97 (for DILI vs. healthy)[5] | Component of Hy's Law for predicting severe DILI. | Lacks specificity (elevated in other liver diseases and muscle injury); delayed increase after initial injury. |
| Aspartate Aminotransferase (AST) | Enzyme released from damaged hepatocytes and other tissues | Serum, Plasma | High | Low | ~0.97 (for DILI vs. healthy)[5] | Component of prognostic models. | Less liver-specific than ALT (present in heart, muscle, kidney, brain). |
| MicroRNA-122 (miR-122) | Liver-specific microRNA released upon hepatocyte injury | Serum, Plasma | 85% (95% CI: 75-91%)[3] | 93% (95% CI: 86-97%)[3] | 0.95 (95% CI: 0.93-0.97)[3] | Early elevations may predict subsequent liver injury.[6] | Technically demanding quantification; variability in normalization methods. |
| Keratin-18 (K18) | Full-length (necrosis) and caspase-cleaved (apoptosis) fragments of a hepatocyte cytoskeletal protein | Serum, Plasma | High | Moderate | ~0.76-0.79 (for DILI vs. other acute liver injury)[7] | Ratio of cleaved to full-length K18 can indicate the mode of cell death.[8] | Elevated in other epithelial cell injuries; requires specific immunoassays for different fragments. |
| High Mobility Group Box 1 (HMGB1) | Nuclear protein released during necrosis and inflammation | Serum, Plasma | High | Moderate | Data Limited | Modest prognostic value in early-presenting APAP overdose patients.[9] | Not liver-specific; can be released from various cell types during inflammation. |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is crucial for their clinical application. The following are summarized protocols for the quantification of this compound and other key DILI biomarkers.
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., isotopically labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC Separation:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrument optimization).
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (specific values to be determined based on instrument optimization).
-
-
Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Quantification of Keratin-18 (M65 Assay) by ELISA
This protocol outlines the general steps for a sandwich ELISA to measure total keratin-18 (M65).
1. Reagent Preparation:
-
Prepare all reagents, including standards, controls, and wash buffer, according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-K18 antibody.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of K18 in the samples by interpolating their absorbance values from the standard curve.
Quantification of microRNA-122 by qRT-PCR
This protocol provides a general workflow for the quantification of miR-122 in plasma using quantitative reverse transcription PCR (qRT-PCR).
1. RNA Extraction:
-
Extract total RNA, including small RNAs, from 200 µL of plasma using a commercially available kit designed for biofluids.
-
Include a spike-in control (e.g., cel-miR-39) during the lysis step for normalization of extraction efficiency.
2. Reverse Transcription (RT):
-
Perform reverse transcription of the extracted RNA using a miRNA-specific stem-loop RT primer for miR-122 and the spike-in control.
3. Real-Time PCR:
-
Perform real-time PCR using a forward primer specific for miR-122 and a universal reverse primer.
-
Use a TaqMan probe or SYBR Green for detection.
-
Run the PCR on a real-time PCR instrument.
4. Data Analysis:
-
Determine the quantification cycle (Cq) values for miR-122 and the spike-in control.
-
Normalize the Cq value of miR-122 to the Cq value of the spike-in control (ΔCq).
-
Calculate the relative expression of miR-122 using the 2-ΔΔCq method or determine the absolute concentration using a standard curve of synthetic miR-122.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the utility of these biomarkers.
Caption: this compound synthesis pathway during drug-induced glutathione depletion.
Caption: Experimental workflow for comparing this compound with other DILI biomarkers.
Conclusion
This compound holds promise as a mechanistic biomarker for DILI, particularly in cases involving significant glutathione depletion. Its direct link to the pathophysiology of certain types of liver injury provides a strong rationale for its investigation. However, the current body of evidence supporting its clinical utility, especially in direct comparison with other well-characterized biomarkers, is still developing. Further research is needed to establish robust quantitative performance metrics for this compound in diverse DILI cohorts and to clarify its role in diagnosing and managing this complex clinical condition. For now, it remains a valuable tool for researchers investigating the mechanisms of DILI, while its widespread clinical adoption awaits more definitive validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The diagnostic role of miR-122 in drug-induced liver injury: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate biomarkers for the diagnosis and prognosis of drug-induced liver injury: an international collaborative effort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum metabolome and targeted bile acid profiling reveals potential novel biomarkers for drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Evaluation of diagnostic and prognostic candidate biomarkers in drug-induced liver injury vs. other forms of acute liver damage - Destina Genomics [destinagenomics.com]
- 8. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ophthalmic Acid: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of ophthalmic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulations. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. An SDS will provide comprehensive information on hazards, handling, and emergency procedures.[1] According to available safety data, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2][3] An accessible safety shower and eye wash station are essential engineering controls.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many laboratory chemicals, follows a structured process of collection, segregation, storage, and transfer to an approved waste disposal facility. Drain disposal of hazardous chemicals like this compound is strictly prohibited.[4][5]
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect solid this compound waste and any materials used for cleaning up spills (such as absorbent materials) in a dedicated, properly labeled, and sealed container.[3][5]
-
Aqueous Solutions: Collect aqueous solutions containing this compound separately from organic solvent waste.[5]
-
Segregation: It is crucial to segregate chemical wastes by general type (e.g., acids, bases, flammables).[6] Do not mix this compound waste with incompatible materials.[6]
Step 2: Container Selection and Labeling
-
Container Type: Use only appropriate, leak-proof containers for waste storage.[1][6] Plastic containers are often preferred for chemical waste.[4] Ensure the container is compatible with this compound.
-
Labeling: All waste containers must be clearly and accurately labeled as hazardous waste, indicating the contents (i.e., "Hazardous Waste: this compound").[1][4]
Step 3: On-site Storage
-
Designated Area: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[4][6]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[3]
-
Container Management: Keep the waste container closed except when adding waste.[4][5][6]
Step 4: Disposal
-
Professional Disposal: The final step is to arrange for the collection and disposal of the waste by a licensed hazardous waste contractor or through your institution's Environmental Health and Safety (EH&S) department.[2][4]
-
Empty Containers: Containers that once held this compound must be managed properly. They can be triple-rinsed, with the rinsate collected as hazardous waste.[5] After proper cleaning, and with all labels removed, the container may be recycled or disposed of as general waste, depending on institutional and local regulations.[1][3][5]
Accidental Release Measures
In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[3] Evacuate personnel to a safe area.[3] Wearing full PPE, prevent further leakage and contain the spill using an inert, absorbent material.[2] Collect the spilled material and absorbent into a suitable container for disposal and decontaminate the area.[2][3] Do not let the chemical enter drains or water courses.[2][3]
Quantitative Data Summary
| Property/Hazard | Value/Classification | Source |
| GHS Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [2] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Flash Point | 292.6°C | [3] |
This compound Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound from the point of generation to final disposal.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. This compound|MSDS [dcchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Ophthalmic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ophthalmic acid.
Personal Protective Equipment (PPE) for this compound
A comprehensive approach to personal safety involves the use of appropriate protective equipment. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards identified in Safety Data Sheets (SDS). As hazard profiles can vary based on the specific form (e.g., salt, solution) and concentration, it is crucial to always consult the specific SDS for the product in use.
| Body Part | Required PPE | Specifications and Conditions |
| Eyes/Face | Safety Goggles with side-shields or Chemical Splash Goggles | Must comply with ANSI Z87.1 standards.[1][2] For tasks with a high risk of splashing, chemical splash goggles are required.[1][2] A face shield should be worn in addition to goggles when handling highly corrosive materials or large quantities.[1][3][4] |
| Hands | Chemical-impermeable gloves | Nitrile gloves are a suitable option for handling acids.[2][5] Gloves must be inspected for any signs of degradation before use.[6] Hands should be thoroughly washed after removing gloves.[6] |
| Body | Laboratory Coat | A standard lab coat is sufficient for handling small quantities. For larger volumes or splash risks, an impervious apron made of plastic or rubber is recommended.[2] |
| Respiratory | Not generally required with adequate ventilation | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.[6][7] If ventilation is insufficient or if experiencing respiratory irritation, a suitable respirator should be used.[3][6][8] |
Operational Plan for Handling this compound
Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors or dust.[6][7][9]
-
Before handling, ensure that an eye wash station and safety shower are readily accessible.[7][9]
-
Avoid direct contact with the skin and eyes.[6]
-
Prevent the formation of dust and aerosols during handling.[6][7]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[6]
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[6]
-
For long-term stability, storage at -20°C in powder form or -80°C when in a solvent is recommended.[7][10]
-
Keep the container away from incompatible materials and sources of ignition.[6]
Emergency and Spill Response Protocol
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
1. Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to hold the eyelids open.[7][9] Seek immediate medical attention.[7][9]
-
Skin Contact: Remove all contaminated clothing and rinse the affected skin area thoroughly with water.[7] If irritation persists, seek medical advice.[7]
-
Inhalation: Move the individual to an area with fresh air.[7] If breathing becomes difficult, administer CPR and seek immediate medical help.[7]
-
Ingestion: Rinse the mouth with water.[7] Do not induce vomiting.[7] Seek immediate medical attention.[7]
2. Spill and Leakage:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated and remove any potential sources of ignition.[6]
-
Wearing the appropriate PPE, contain the spill to prevent it from entering drains or watercourses.[6][7]
-
Absorb liquid spills with an inert, non-combustible material such as sand or diatomite.[7] For solid spills, carefully collect the material to avoid creating dust.
-
Place the contained waste into a suitable, labeled, and sealed container for disposal.[6]
Disposal Plan for this compound
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All waste containing this compound should be collected in a designated, properly labeled, and sealed hazardous waste container.[6][11] This waste must be disposed of through an approved waste disposal facility.[7]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or lab coats, that have come into contact with this compound should also be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Before disposal, containers should be thoroughly emptied. The first rinse of the container must be collected and disposed of as hazardous waste.[11] For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11] After proper rinsing, the container can be disposed of or recycled in accordance with local regulations.[6]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 3.3 Eye Protection [ehs.cornell.edu]
- 2. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 3. leelinework.com [leelinework.com]
- 4. Personal Protective Equipment for Eyes – Department of Chemistry Intranet [intranet.chem.pitt.edu]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound|MSDS [dcchemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. How to Handle Chemicals Safely for Eye Protection [dragarwal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
